molecular formula C16H13NO2 B12596598 Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate CAS No. 648882-67-1

Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12596598
CAS No.: 648882-67-1
M. Wt: 251.28 g/mol
InChI Key: CSSRVXZHEKQJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is a sophisticated biphenyl derivative designed for advanced research and development. This compound integrates three distinct functional groups—a cyano group, a methyl ester, and an aromatic methyl group—on a biphenyl scaffold, making it a highly versatile and valuable intermediate in organic synthesis. The primary research application of this compound lies in its role as a key precursor in medicinal chemistry and materials science. Biphenyl scaffolds with nitrile and ester substituents are recognized as privileged structures in drug discovery, frequently serving as core intermediates for the synthesis of active pharmaceutical ingredients (APIs) with antiandrogenic and immunosuppressive properties . Furthermore, the specific functional groups present make it an ideal building block for the construction of complex molecular architectures, such as metal-organic frameworks (MOFs) . The cyano group, in particular, can be readily transformed into a tetrazolyl group, a common bioisostere for carboxylic acids in drug design, or used to create linear rod-like ligands for porous coordination polymers . The synthetic value of this compound is underscored by its potential preparation through modern cross-coupling methodologies. Efficient synthetic routes to analogous methylated and cyanated biphenyl carboxylates often involve Suzuki-Miyaura cross-coupling to construct the biphenyl framework, followed by functional group transformations . These methods allow for the high-yield production of the compound, ensuring consistent quality for research applications. Researchers will find this compound particularly useful for exploring structure-activity relationships (SAR) in drug candidate optimization and for developing novel functional materials with specific porosity or luminescent properties. Handling Note: For research use only. Not for human or veterinary use. Please consult the safety data sheet for proper handling and storage information .

Properties

CAS No.

648882-67-1

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 4-(4-cyanophenyl)-3-methylbenzoate

InChI

InChI=1S/C16H13NO2/c1-11-9-14(16(18)19-2)7-8-15(11)13-5-3-12(10-17)4-6-13/h3-9H,1-2H3

InChI Key

CSSRVXZHEKQJPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C#N

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Guide on Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Registry Context

Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate (Molecular Formula: C16​H13​NO2​ ) is a highly specialized molecular building block. While foundational biphenyl intermediates like 4'-methylbiphenyl-2-carbonitrile possess widely recognized CAS registry numbers (e.g., CAS 114772-53-1) due to their ubiquitous use in generic drug manufacturing, highly functionalized derivatives like this compound are often synthesized de novo for specific drug discovery programs or advanced materials research. Consequently, it may not have a universally indexed, public-facing CAS number, but rather exists within proprietary chemical libraries.

Structurally, this compound is defined by a biphenyl core decorated with three critical functional groups:

  • 4'-Cyano Group: A precursor for tetrazole synthesis, a defining pharmacophore in Angiotensin II Receptor Blockers (ARBs).

  • 4-Methyl Carboxylate: A versatile ester handle for downstream saponification and amide coupling.

  • 2-Methyl Group: An ortho-substituent that induces steric hindrance, restricting rotation around the biphenyl bond and forcing a specific dihedral angle crucial for target receptor binding.

Causality in Synthetic Design: Overcoming Steric Hindrance

The construction of the biphenyl core is best achieved via a late-stage [1]. However, the presence of the ortho-methyl group on the aryl halide (Methyl 4-bromo-3-methylbenzoate) introduces significant steric bulk.

The Causality of Catalyst Selection: Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often fail or require harsh conditions when coupling sterically hindered substrates because the bulky ortho-methyl group impedes the oxidative addition of the palladium center into the C-Br bond. To overcome this, we utilize a Buchwald-type ligand, specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).

  • Electronic Effect: The electron-rich dicyclohexylphosphine moiety increases the electron density on the Pd center, accelerating the oxidative addition step[2].

  • Steric Effect: The bulky biphenyl architecture of SPhos stabilizes the highly reactive monomeric Pd(0) active species and forces the intermediate complexes into a geometry that accelerates the final reductive elimination step, driving the reaction to completion despite the ortho-methyl clash.

Mechanistic Pathway

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd Aryl Bromide TransMet Transmetalation (Boronic Acid Transfer) OxAdd->TransMet Base RedElim Reductive Elimination (Biphenyl Formation) TransMet->RedElim Aryl Boronic Acid RedElim->Pd0 Regeneration Product Methyl 4'-cyano-2-methyl [1,1'-biphenyl]-4-carboxylate RedElim->Product Yield

Figure 1: Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for sterically hindered biphenyls.

Self-Validating Experimental Protocol

This protocol details the synthesis of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate from Methyl 4-bromo-3-methylbenzoate and (4-cyanophenyl)boronic acid. The system is designed to be self-validating through built-in analytical checkpoints.

Reagents:

  • Methyl 4-bromo-3-methylbenzoate (1.0 equiv, 10 mmol)

  • (4-cyanophenyl)boronic acid (1.2 equiv, 12 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K3​PO4​ (2.0 equiv, 20 mmol)

  • Toluene / H2​O (10:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Degassing (Critical Step): Charge a Schlenk flask with the aryl bromide, boronic acid, and K3​PO4​ . Add the Toluene/ H2​O solvent mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation by dissolved O2​ ; rigorous degassing ensures catalyst longevity.

  • Catalyst Activation: Under a positive flow of Argon, add Pd2​(dba)3​ and SPhos. The solution will transition from a deep purple/red to a pale yellow/orange as the active Pd(0) -SPhos monomer is formed.

  • Cross-Coupling: Heat the reaction mixture to 90°C using an oil bath or heating block. Stir vigorously for 4–6 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexanes:EtOAc 3:1). The starting aryl bromide ( Rf​≈0.6 ) should completely disappear, replaced by a highly UV-active product spot ( Rf​≈0.4 ). If starting material remains, the catalytic cycle has stalled (likely due to oxygen ingress).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water, followed by brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc) to yield the product as a crystalline solid.

Analytical Characterization Data

To confirm the structural integrity of the synthesized intermediate, NMR and IR spectroscopy must align with the parameters outlined in the table below.

Analytical MethodSignal / ShiftAssignment & Causality
1 H NMR (400 MHz, CDCl3​ ) δ 7.95 (s, 1H)H-3 (Aryl ring A): Deshielded by the adjacent ester group.
δ 7.85 (dd, 1H)H-5 (Aryl ring A): Ortho to ester, meta to methyl.
δ 7.75 (d, 2H)H-3', H-5' (Aryl ring B): Ortho to the electron-withdrawing cyano group.
δ 7.45 (d, 2H)H-2', H-6' (Aryl ring B): Meta to the cyano group.
δ 7.30 (d, 1H)H-6 (Aryl ring A): Ortho to the biphenyl bond.
δ 3.92 (s, 3H) −COOCH3​ : Methyl ester protons.
δ 2.28 (s, 3H) −CH3​ : Ortho-methyl group causing steric twist.
13 C NMR (100 MHz, CDCl3​ ) δ 166.8Carbonyl carbon ( C=O ).
δ 118.9Nitrile carbon ( −C≡N ).
δ 52.1Methoxy carbon ( −OCH3​ ).
δ 20.4Aryl methyl carbon ( −CH3​ ).
FT-IR (ATR, cm−1 ) 2225 cm−1 Sharp, distinct C≡N stretching vibration.
1715 cm−1 Strong C=O stretching vibration (ester).

Applications in Advanced Therapeutics

The strategic placement of functional groups on this biphenyl scaffold makes it a privileged structure in drug development:

  • Sartan-Class Antihypertensives: The 4'-cyano group is a direct precursor to the tetrazole pharmacophore. By subjecting the compound to a [3+2] cycloaddition with sodium azide ( NaN3​ ) and a catalyst (such as triethylamine hydrochloride or a rare-earth metal organic chloride), the nitrile is converted into a 1H-tetrazole[3]. This tetrazole is a bioisostere of a carboxylic acid, providing superior metabolic stability and oral bioavailability in ARBs.

  • Receptor Antagonists: The methyl ester at the 4-position can be selectively saponified using LiOH or KOH to yield a carboxylic acid[4]. This acid serves as an anchoring point for complex amide couplings, allowing medicinal chemists to build extended structures targeting diverse receptors, such as 5-HTR1D (serotonin) or EP2 (prostaglandin) receptors.

Sources

A Comprehensive Guide to the Structure Elucidation of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth methodology for the comprehensive structure elucidation of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate, a key intermediate in pharmaceutical synthesis. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the necessary synthetic and analytical techniques. We will cover the rationale behind experimental choices, provide step-by-step protocols for synthesis and purification, and detail the application of spectroscopic and chromatographic methods for definitive structure confirmation. This document emphasizes a self-validating system of protocols to ensure scientific integrity and reproducibility.

Introduction

Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is a complex organic molecule whose precise structural confirmation is paramount for its application in drug discovery and development. The presence of multiple functional groups and the biphenyl core necessitates a multi-faceted analytical approach to unambiguously determine its constitution and purity. This guide will walk through the logical sequence of synthesis, purification, and characterization, providing the technical details and theoretical underpinnings for each step.

The biphenyl motif is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable building block.[1] The synthesis of such substituted biphenyls is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[2][3] This reaction's mild conditions and tolerance of various functional groups make it ideal for constructing the core of our target molecule.[4]

Following synthesis, a rigorous purification strategy is essential to isolate the compound of interest from starting materials, byproducts, and catalyst residues. Subsequent characterization relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), to provide orthogonal data points that collectively confirm the molecular structure.

Synthesis and Purification

The synthesis of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is efficiently accomplished via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron species with an organohalide.[3]

Synthetic Strategy

The logical disconnection of the target molecule suggests two primary coupling partners: (4-cyanophenyl)boronic acid and methyl 4-bromo-3-methylbenzoate. This approach is chosen for the commercial availability and stability of the boronic acid and the straightforward synthesis of the aryl bromide.

Synthesis_Strategy cluster_reactants Reactants cluster_reagents Reagents reactant1 Methyl 4-bromo-3-methylbenzoate product Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate reactant1->product Suzuki-Miyaura Coupling reactant2 (4-cyanophenyl)boronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Caption: Synthetic workflow for the target molecule.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-bromo-3-methylbenzoate (1.0 eq), (4-cyanophenyl)boronic acid (1.2 eq), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). Add a base, such as potassium carbonate (3.0 eq), to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is generally complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol: Column Chromatography

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate as a solid.

Structure Elucidation

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and assess the purity of the synthesized compound.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Structure Confirmed Structure of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate NMR->Structure Connectivity & Environment MS Mass Spectrometry (ESI-MS) MS->Structure Molecular Weight IR IR Spectroscopy IR->Structure Functional Groups HPLC HPLC-UV HPLC->Structure Purity

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A full suite of 1D and 2D NMR experiments should be performed.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.

  • Expected Resonances:

    • Aromatic Protons: A series of doublets and multiplets in the range of 7.0-8.0 ppm, corresponding to the protons on the two phenyl rings. The substitution pattern will lead to specific splitting patterns that can be analyzed to confirm the connectivity.

    • Methyl Ester Protons: A singlet around 3.9 ppm corresponding to the -OCH₃ group.

    • Methyl Protons: A singlet around 2.4 ppm corresponding to the methyl group on the biphenyl core.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

  • Expected Resonances:

    • Carbonyl Carbon: A signal around 166 ppm for the ester carbonyl.

    • Nitrile Carbon: A signal around 118 ppm for the -C≡N group.

    • Aromatic Carbons: Multiple signals in the range of 110-145 ppm.

    • Methyl Ester Carbon: A signal around 52 ppm.

    • Methyl Carbon: A signal around 20 ppm.

3.1.3. 2D NMR Spectroscopy (COSY and HSQC)

  • COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings, helping to assign protons within the same spin system (i.e., on the same aromatic ring).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of carbon signals based on their attached protons.[5]

Data Type Expected Chemical Shifts / Correlations Interpretation
¹H NMR Aromatic region (7.0-8.0 ppm), Methyl Ester (singlet, ~3.9 ppm), Methyl (singlet, ~2.4 ppm)Confirms the presence of the biphenyl core, ester, and methyl groups.
¹³C NMR Carbonyl (~166 ppm), Nitrile (~118 ppm), Aromatic (110-145 ppm), OCH₃ (~52 ppm), CH₃ (~20 ppm)Confirms the carbon skeleton and functional groups.
COSY Cross-peaks between adjacent aromatic protons.Establishes the connectivity of protons on each aromatic ring.
HSQC Cross-peaks between aromatic C-H, OCH₃-C, and CH₃-C.Assigns carbon signals based on attached protons.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming the molecular formula. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule.

  • Expected Result: The ESI-MS spectrum in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 252.09. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • Expected Absorption Bands:

    • C≡N Stretch: A sharp, medium intensity band around 2230-2210 cm⁻¹ for the nitrile group.

    • C=O Stretch: A strong, sharp band around 1720-1700 cm⁻¹ for the ester carbonyl.[6]

    • C-O Stretch: Bands in the region of 1300-1000 cm⁻¹ for the ester C-O bonds.[6]

    • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

    • Aromatic C-H Stretch: Bands above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
NitrileC≡N Stretch2230-2210
EsterC=O Stretch1720-1700[6]
EsterC-O Stretch1300-1000[6]
Aromatic RingC=C Stretch1600-1450
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound. A reversed-phase method is typically employed. Biphenyl stationary phases can offer enhanced selectivity for aromatic compounds.[7][8]

3.4.1. Experimental Protocol: HPLC Analysis

  • Column: A C18 or biphenyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a solution of the compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Expected Result: A single major peak in the chromatogram, with a purity of >95% as determined by the peak area percentage.

Conclusion

The structure elucidation of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate requires a systematic and integrated approach. By combining a reliable synthetic method like the Suzuki-Miyaura coupling with rigorous purification and a comprehensive suite of analytical techniques, the unambiguous confirmation of its structure can be achieved. The protocols and expected data outlined in this guide provide a robust framework for researchers and scientists to confidently synthesize and characterize this important pharmaceutical intermediate. The self-validating nature of using orthogonal analytical methods ensures a high degree of confidence in the final structural assignment.

References

  • Baltus, N. (2010).
  • El-Mekabaty, A., & El-Fattah, H. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19335-19364. [Link]

  • PubChem. (n.d.). Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. National Center for Biotechnology Information. Retrieved April 2, 2026, from [Link]

  • Ohta, H., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7710-7717. [Link]

  • Wikipedia. (2024, March 12). Suzuki reaction. [Link]

  • Sivakumar, D., et al. (2020). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 41, 559-565. [Link]

  • Gondo, Y., & Kanda, Y. (1964). Electronic Structure and Spectra of Biphenyl and Its Related Compound. The Journal of Chemical Physics, 41(10), 2955-2962. [Link]

  • Royal Society of Chemistry. (n.d.). ESI for. [Link]

  • Bastiansen, O. (1949). The Molecular Structure of Biphenyl and some of its Derivatives. II. Acta Chemica Scandinavica, 3, 408-414. [Link]

  • Unknown. (n.d.). SUPPORTING MATERIALS. [Link]

  • CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google P
  • Shollenberger, D., Cramer, H., & Bell, D. S. (2026, April 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]

  • PrepChem. (n.d.). Synthesis of 2-cyano-4'-methyl-1,1'-biphenyl. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Dias, R., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 239. [Link]

  • Kaznatcheev, K., et al. (2005). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls: Probing Ring−Ring Delocalization. The Journal of Physical Chemistry A, 109(49), 11097-11105. [Link]

  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141. [Link]

  • CN103382154B - Synthetic method of methyl 4'-bromomethylbiphenyl-2-carboxylate - Google P
  • ResearchGate. (n.d.). IR spectra of (A) bis(ether nitrile) 3a , (B) bis(ether-carboxylic.... [Link]

  • Felton, D. G. I., & Orr, S. F. D. (1955). The infrared spectra of some esters, nitriles, and ester-nitriles. Journal of the Chemical Society (Resumed), 2170-2176. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • PECSA Analytical. (n.d.). Spectroscopy. [Link]

  • Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). [Link]

  • NextSDS. (n.d.). METHYL 2'-CYANO[1,1'-BIPHENYL]-4-CARBOXYLATE. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • GNPS. (2016, February 10). GNPS Library Spectrum CCMSLIB00000579088. [Link]

  • Nagana, G., et al. (2018). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 8(1), 14. [Link]

  • ResearchGate. (n.d.). Cyano-4-hydroxycinnamic acid, sinapinic acid, and ferulic acid as matrices and alkylating agents for matrix-assisted laser desorption/ionization time-of-flight mass spectrometric analysis of cysteine-containing peptides. [Link]

  • Gackowska, A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3909. [Link]

  • ResearchGate. (2010). An Efficient Preparation for 2-Cyano-4 '-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link]

Sources

Comprehensive Technical Guide: IUPAC Nomenclature, Synthesis, and Application of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced medicinal chemistry, biphenyl scaffolds serve as privileged structures for a multitude of therapeutic targets, ranging from angiotensin II receptor blockers to Toll-like receptor 7 (TLR7) agonists. Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate (also known systematically as methyl 4-(4-cyanophenyl)-3-methylbenzoate) is a highly versatile synthetic intermediate [1].

This whitepaper provides an in-depth analysis of this compound, deconstructing its IUPAC nomenclature logic, detailing its physicochemical properties, and outlining a self-validating synthetic protocol. By understanding the causality behind its structural design and synthetic methodology, researchers can effectively leverage this building block in complex drug development pipelines.

IUPAC Nomenclature & Structural Elucidation

The derivation of the IUPAC name for this compound requires strict adherence to the priority rules established in the. The nomenclature logic bridges the gap between the starting materials and the final molecular architecture.

Priority of Functional Groups

To determine the parent structure, we must first establish the principal functional group. The molecule contains two distinct functional groups: an ester (methyl carboxylate) and a nitrile (cyano group). According to IUPAC rules, esters have higher priority than nitriles for citation as the principal suffix.

Numbering the Biphenyl Assembly

Because the core structure is an assembly of two identical cyclic units, it is classified as a [1,1'-biphenyl].

  • The Unprimed Ring : Seniority is given to the ring containing the principal functional group (the ester). The attachment point between the rings is designated as C1. To assign the lowest possible locants to the substituents, the methyl group is positioned at C2, and the ester is positioned at C4.

  • The Primed Ring : The secondary ring is numbered with primed locants, starting with C1' at the attachment point. The cyano group is located at the para position, which is C4'.

Assembling the Name

Combining these elements alphabetically (cyano before methyl) yields the definitive IUPAC name: Methyl 4'-cyano-2-methyl-[1,1'-biphenyl]-4-carboxylate .

NomenclatureLogic Start Determine Principal Group Ester (-COOCH3) > Nitrile (-CN) Parent Identify Parent Scaffold [1,1'-biphenyl] Start->Parent Numbering1 Number Unprimed Ring Attachment at C1 Methyl at C2, Ester at C4 Parent->Numbering1 Numbering2 Number Primed Ring Attachment at C1' Cyano at C4' Parent->Numbering2 Final Assemble IUPAC Name Methyl 4'-cyano-2-methyl -[1,1'-biphenyl]-4-carboxylate Numbering1->Final Numbering2->Final

Logical workflow for deriving the IUPAC nomenclature of the target biphenyl compound.

Physicochemical Properties & Quantitative Data

Understanding the physicochemical profile of this intermediate is critical for optimizing downstream reactions and predicting its behavior in biological assays. The data is summarized below.

Table 1: Priority of Functional Groups (IUPAC)
Functional GroupFormulaPriority RankSuffix / Prefix
Ester -COOCH₃1 (Principal)-carboxylate / methyl...oate
Nitrile -CN2 (Subordinate)cyano-
Alkyl -CH₃3 (Subordinate)methyl-
Table 2: Physicochemical Profile
PropertyValue
Chemical Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Ester Oxygens, Nitrile Nitrogen)
Rotatable Bonds 3
Topological Polar Surface Area (tPSA) 50.1 Ų

Chemical Synthesis & Experimental Protocols

The standard approach to synthesizing this biphenyl system is via a Suzuki-Miyaura cross-coupling [2]. This method couples an aryl halide with an arylboronic acid using a palladium catalyst.

Reagents and Causality
  • Electrophile : Methyl 4-bromo-3-methylbenzoate (1.0 eq). Causality: Using the methyl ester rather than the free carboxylic acid prevents the electrophile from poisoning the palladium catalyst or forming unwanted anhydrides under basic conditions.

  • Nucleophile : (4-Cyanophenyl)boronic acid (1.2 eq). Causality: A slight excess compensates for competitive protodeboronation (homocoupling) side reactions.

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%).

  • Base : Potassium carbonate (K₂CO₃) (2.5 eq). Causality: The base is strictly required to activate the boronic acid into a highly nucleophilic boronate complex, facilitating the transmetalation step.

  • Solvent : 1,4-Dioxane / H₂O (4:1 v/v). Causality: Dioxane solubilizes the organic starting materials, while water dissolves the inorganic base and the boronate, creating a biphasic system that drives the catalytic cycle.

Self-Validating Experimental Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system .

  • Degassing (Crucial Step) : In a Schlenk flask, dissolve the electrophile and nucleophile in 1,4-dioxane. Add the aqueous K₂CO₃ solution. Degas the biphasic mixture by sparging with Argon for 15 minutes.

    • Validation: Proper degassing is validated by the absence of rapid black precipitate formation (Pd black) upon catalyst addition, which would indicate premature catalyst oxidation.

  • Catalyst Addition : Add Pd(PPh₃)₄ under a positive stream of Argon.

  • Reaction Execution : Heat the mixture to 90°C for 12 hours under vigorous stirring.

  • In-Process Control (IPC) : Monitor the reaction via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Self-Validation: The reaction is deemed complete when the UV trace (254 nm) shows the total consumption of the aryl bromide and the emergence of a new peak corresponding to the product mass (m/z [M+H]⁺ = 252.1). Concurrently, the reaction mixture will transition from pale yellow to a dark brown suspension, signaling the natural depletion of the active Pd(0) species at the end of the catalytic cycle.

  • Workup & Purification : Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Extract the aqueous layer, dry the combined organics over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

SuzukiMiyaura Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd + Methyl 4-bromo-3-methylbenzoate PdII_1 Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_1 TransMet Transmetalation (Base Mediated) PdII_1->TransMet + (4-Cyanophenyl)boronic acid + K2CO3 PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination C-C Bond Formation PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Methyl 4'-cyano-2-methyl -[1,1'-biphenyl]-4-carboxylate RedElim->Product Product Release

Suzuki-Miyaura catalytic cycle for the synthesis of the target biphenyl ester.

Applications in Drug Development

The specific structural features of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate make it a highly sought-after intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs) [3].

The Causality of the Ortho-Methyl Group: Why utilize a 2-methyl substituted biphenyl rather than an unsubstituted one? The methyl group at the C2 position creates severe steric hindrance against the ortho-hydrogens of the adjacent primed ring. This steric clash prevents the biphenyl system from adopting a planar conformation, inducing a dihedral twist (typically ~45°–60°).

This forced non-planarity serves two critical functions in drug design:

  • Enhanced Solubility : By breaking molecular planarity, the crystal lattice energy of the final drug molecule is reduced, significantly improving its aqueous solubility—a common hurdle in the development of flat, aromatic drugs.

  • Target Selectivity : The 3D geometry locks the molecule into a specific atropisomeric conformation. This is essential for fitting into the deep, narrow hydrophobic pockets of target receptors, such as the TLR7 receptor, where benzonaphthyridine derivatives (synthesized from this very intermediate) act as potent immune potentiators [4].

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book) Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (Suzuki-Miyaura Coupling) Source: Chemical Reviews (Miyaura, N., & Suzuki, A.) URL:[Link]

  • 4-(2-Methylphenyl)benzonitrile | C14H11N | CID 1392868 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Source: Google Patents (IRM LLC, Novartis AG)

The Physicochemical and Synthetic Profiling of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

Biphenyl scaffolds are ubiquitous in modern pharmacophores, serving as the rigid structural backbone for numerous therapeutics, most notably the "sartan" class of angiotensin II receptor blockers (e.g., Telmisartan)[1]. The compound Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is a highly functionalized biphenyl intermediate. Its unique architecture—featuring an electron-withdrawing cyano group, a sterically demanding ortho-methyl group, and a versatile methyl ester—makes it an essential building block for advanced drug discovery.

This whitepaper provides an in-depth physicochemical breakdown of its molecular weight, details a self-validating synthetic protocol via Suzuki-Miyaura cross-coupling, and establishes an analytical framework for high-resolution mass spectrometry (HRMS) validation.

Structural Deconstruction & Molecular Weight Determination

To utilize this intermediate in stoichiometric reactions, precise molecular weight (MW) and monoisotopic mass calculations are critical.

Formula Derivation

The nomenclature Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate dictates the following assembly:

  • Core: A [1,1'-biphenyl] system (originally C₁₂H₁₀).

  • Ring 1 (Unprimed): Substituted at the 2-position with a methyl group (–CH₃) and at the 4-position with a methyl ester (–COOCH₃).

  • Ring 2 (Primed): Substituted at the 4'-position with a cyano group (–CN).

Combining these fragments yields the empirical formula C₁₆H₁₃NO₂ .

Quantitative Mass Profiling

For standard synthetic scaling, the standard atomic weights are used. For High-Resolution Mass Spectrometry (HRMS), the exact monoisotopic mass is required to differentiate the target from isobaric impurities.

Table 1: Elemental Composition and Molecular Weight Breakdown

ElementAtomic Weight ( g/mol )Monoisotopic Mass (Da)Atom CountTotal Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 12.01112.000016192.17676.48%
Hydrogen (H) 1.0081.00781313.1045.21%
Nitrogen (N) 14.00714.0031114.0075.57%
Oxygen (O) 15.99915.9949231.99812.73%
TOTAL - - 32 251.285 g/mol 100.00%
  • Standard Molecular Weight: 251.28 g/mol

  • Exact Monoisotopic Mass: 251.0946 Da

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

Mechanistic Causality & Catalyst Selection

The synthesis of sterically hindered biphenyls—specifically those with ortho-substitutions like the 2-methyl group in our target—requires careful catalyst selection. We employ the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[2].

The use of Pd(dppf)Cl₂ is deliberate. The bidentate dppf ligand has a large bite angle that facilitates the oxidative addition of the sterically encumbered electrophile, Methyl 4-bromo-3-methylbenzoate[3], while preventing premature catalyst deactivation via palladium black precipitation. Furthermore, the mild basic conditions (K₂CO₃) ensure that the base-sensitive methyl ester and cyano functionalities remain completely intact during the transmetalation phase.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system; the visual color changes and phase separations inherently confirm the progression of the catalytic cycle.

Table 2: Reaction Conditions

Reagent / CatalystEquivalentsRole in Catalytic Cycle
Methyl 4-bromo-3-methylbenzoate1.0 eqElectrophile (Oxidative Addition)
(4-Cyanophenyl)boronic acid1.2 eqNucleophile (Transmetalation)
Pd(dppf)Cl₂0.05 eqTransition Metal Catalyst
Potassium Carbonate (K₂CO₃)2.5 eqBase (Boronate Activation)
1,4-Dioxane / H₂O (4:1)0.1 MBiphasic Solvent System

Procedure:

  • Degassing (Critical Step): Charge a Schlenk flask with 1,4-Dioxane and H₂O. Sparge with N₂ for 30 minutes. Causality: Oxygen poisons the Pd(0) active species, halting oxidative addition.

  • Reagent Loading: Add Methyl 4-bromo-3-methylbenzoate (1.0 eq) and (4-Cyanophenyl)boronic acid (1.2 eq) to the degassed solvent.

  • Base Activation: Add K₂CO₃ (2.5 eq). The base quaternizes the boron atom, increasing its nucleophilicity for the subsequent transmetalation step.

  • Catalyst Initiation: Add Pd(dppf)Cl₂ (0.05 eq). The solution will transition from pale yellow to deep red/brown, visually validating the generation of the active Pd(0) complex.

  • Thermal Cycling: Heat the biphasic mixture to 90°C for 12 hours under N₂.

  • Quench & Extraction: Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer contains the target compound. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Synthesis A Methyl 4-bromo-3-methylbenzoate (Electrophile) D Oxidative Addition A->D B (4-Cyanophenyl)boronic acid (Nucleophile) E Transmetalation B->E C Pd(dppf)Cl2 + K2CO3 (Catalyst & Base) C->D D->E F Reductive Elimination E->F G Methyl 4'-cyano-2-methyl [1,1'-biphenyl]-4-carboxylate F->G

Figure 1: Mechanistic workflow of the Suzuki-Miyaura cross-coupling synthesis.

Analytical Validation Framework (LC-HRMS)

To validate the structural integrity and exact molecular weight of the synthesized product, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is deployed.

Ionization Causality

Electrospray Ionization in positive mode (ESI+) is the optimal technique. The causality here is driven by the molecule's proton affinity: the lone pairs on the cyano nitrogen and the ester carbonyl oxygen act as excellent proton acceptors in an acidic mobile phase, yielding a strong [M+H]⁺ signal.

Self-Validating Analytical Protocol

The self-validating nature of this protocol relies on tracking the isotopic signature of the starting materials versus the product.

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade Acetonitrile.

  • Chromatography: Inject 2 µL onto a C18 Reverse-Phase column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

  • Mass Detection: Scan in ESI+ mode from m/z 100 to 500.

  • Data Interpretation (The Validation Logic):

    • Absence of Precursor: Confirm the disappearance of the isotopic doublet at m/z ~228.98 and 230.98, which corresponds to the brominated starting material[3].

    • Presence of Product: Confirm the emergence of a singular, high-intensity peak at m/z 252.1019 ([M+H]⁺, calculated as Exact Mass 251.0946 + Proton Mass 1.0073).

LCMS S1 Sample Injection (C16H13NO2) S2 ESI+ Ionization Protonation[M+H]+ S1->S2 Acetonitrile/Water + 0.1% FA S3 Quadrupole Mass Filter m/z Isolation S2->S3 Vaporization & Desolvation S4 HRMS Detector Expected m/z: 252.1019 S3->S4 High-resolution Detection

Figure 2: LC-HRMS analytical validation logic and ionization pathway.

References

  • Title: Definition of telmisartan - NCI Drug Dictionary Source: National Cancer Institute (cancer.gov) URL: [Link]

  • Title: Methyl 4-bromo-3-methylbenzoate | C9H9BrO2 | CID 3294148 - PubChem Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents Source: National Center for Biotechnology Information (nih.gov) URL: [Link]

Sources

The Emerging Therapeutic Potential of Cyanobiphenyl Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: From Display Screens to Drug Candidates

Cyanobiphenyls, a class of organic molecules characterized by a biphenyl core functionalized with a nitrile group, have a rich history in materials science as the foundational components of liquid crystal displays (LCDs). Their unique properties of self-assembly and birefringence revolutionized electronic displays. However, beyond their well-established role in optoelectronics, a growing body of evidence has illuminated the significant and diverse biological activities of cyanobiphenyl derivatives, positioning them as a promising scaffold in modern medicinal chemistry and drug development.

This technical guide provides an in-depth exploration of the multifaceted biological potential of cyanobiphenyl derivatives. We will delve into their anticancer, antihypertensive, and neuroprotective activities, elucidating the underlying mechanisms of action, structure-activity relationships (SAR), and key synthetic strategies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights to guide future research and therapeutic innovation in this exciting area.

Anticancer Activity of Cyanobiphenyl Derivatives: A New Frontier in Oncology

Recent studies have revealed the potent antiproliferative effects of certain cyanobiphenyl derivatives against a range of human cancer cell lines. This has opened up a new avenue for the development of novel anticancer agents with potentially unique mechanisms of action.

Mechanism of Action: Targeting Cancer Cell Proliferation

The primary anticancer mechanism observed for many cyanobiphenyl derivatives is the inhibition of cancer cell proliferation. While the precise molecular targets are still under active investigation, studies have shown that these compounds can induce cell cycle arrest and apoptosis in malignant cells. For instance, a homologous series of 4-cyano-4′-(ω-hydroxyalkyloxy)biphenyls exhibited marked inhibition of cell proliferation in A549 human lung carcinoma cells, while showing no such inhibition against normal fibroblast cell lines, suggesting a degree of selectivity for cancer cells.[1]

The antiproliferative activity of these compounds is often dose-dependent. The introduction of specific functional groups onto the cyanobiphenyl scaffold can significantly enhance their cytotoxic potency. For example, thiazol-2-ylhydrazone derivatives bearing a 4-cyanophenyl substituent have demonstrated significant anticancer efficacy against HCT-116 and MCF-7 carcinoma cell lines, with some compounds being more active than the standard chemotherapeutic agent, cisplatin.[2] These derivatives have been shown to induce cancer cell death via caspase-dependent apoptosis.[2]

Further research is focused on elucidating the specific signaling pathways modulated by these compounds. Potential mechanisms may involve the inhibition of key protein kinases, disruption of microtubule dynamics, or interference with transcription factors crucial for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for selected cyanobiphenyl derivatives against various cancer cell lines, demonstrating their potent anticancer activity.

Compound ClassCancer Cell LineReported IC₅₀ (µM)Reference
4-Cyanophenyl substituted thiazol-2-ylhydrazonesMCF-7 (Breast Cancer)1.0 ± 0.1[2]
4-Cyanophenyl substituted thiazol-2-ylhydrazonesHCT-116 (Colon Cancer)> 100 (for parent structure)[2]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamidesHOP-92 (Non-small cell lung cancer)4.56[3]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamidesMDA-MB-468 (Breast Cancer)21.0[3]
Hydroxylated Biphenyl CompoundsMelanoma Cells1.7 ± 0.5[4]

Antihypertensive Potential: The Cyanobiphenyl Scaffold in 'Sartan' Drugs

One of the most significant contributions of cyanobiphenyl derivatives to medicine is their role as pivotal intermediates in the synthesis of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or 'sartans'.[5][6]

Mechanism of Action: Blocking the Renin-Angiotensin System

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. The octapeptide hormone angiotensin II is the primary active component of the RAS, and its binding to the angiotensin II type 1 (AT₁) receptor mediates vasoconstriction, aldosterone secretion, and sympathetic activation, all of which lead to an increase in blood pressure.[7]

ARBs are competitive antagonists of the AT₁ receptor.[7][8] By selectively blocking the binding of angiotensin II to this receptor, they prevent its downstream physiological effects, resulting in vasodilation and a reduction in blood pressure.[6][8] The cyanobiphenyl moiety serves as a crucial structural scaffold for many sartan drugs, providing the necessary steric and electronic features for high-affinity binding to the AT₁ receptor. 4'-Bromomethyl-2-cyanobiphenyl is a key starting material for the synthesis of several sartan drugs.

Signaling Pathway: The Renin-Angiotensin System and the Action of ARBs

The following diagram illustrates the renin-angiotensin system and the point of intervention for angiotensin II receptor blockers.

Renin-Angiotensin System Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE (from Lungs) AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Release, Increased Blood Pressure AT1R->Vasoconstriction ARBs Angiotensin Receptor Blockers (ARBs) ARBs->AT1R Blockade

Caption: The Renin-Angiotensin System and the inhibitory action of ARBs.

Neuroprotective Effects: A Multi-Target Approach for Alzheimer's Disease

Emerging research has identified cyanobiphenyl derivatives as promising multi-target-directed ligands (MTDLs) for the treatment of complex neurodegenerative disorders like Alzheimer's disease (AD).[9] Their ability to simultaneously modulate multiple key pathological pathways offers a significant advantage over single-target therapies.

Mechanism of Action: A Triad of Therapeutic Effects

The neuroprotective effects of certain cyanobiphenyl derivatives stem from their ability to:

  • Inhibit Acetylcholinesterase (AChE): AD is characterized by a deficit in the neurotransmitter acetylcholine. AChE is the enzyme responsible for its degradation. By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission and cognitive function.[10][11]

  • Inhibit Monoamine Oxidase B (MAO-B): MAO-B is an enzyme involved in the metabolism of neurotransmitters like dopamine. Its inhibition can lead to increased dopamine levels, which may have beneficial effects on mood and cognition. Furthermore, MAO-B activity is associated with oxidative stress, and its inhibition can have neuroprotective effects.[9][12]

  • Antagonize Histamine H₃ Receptors (H₃R): H₃ receptors are presynaptic autoreceptors that regulate the release of several neurotransmitters, including acetylcholine and histamine. Antagonism of H₃ receptors can enhance the release of these neurotransmitters, further contributing to improved cognitive function.[9]

A series of alicyclic amines linked by an alkoxy bridge to a [1,1'-biphenyl]-4-carbonitrile moiety has shown promising multi-target activity, with high affinity for human H₃ receptors and potent inhibitory activity against both AChE and butyrylcholinesterase (BuChE).[9][10]

Quantitative Data on Neuroprotective Activity

The following table presents the inhibitory activities of a representative multi-target cyanobiphenyl derivative.

TargetInhibitory ActivityReference
Human Histamine H₃ Receptor (hH₃R)Kᵢ = 9.2 nM[9]
Acetylcholinesterase (eeAChE)IC₅₀ = 2.63 µM[9]
Butyrylcholinesterase (eqBuChE)IC₅₀ = 1.30 µM[9]
Human Monoamine Oxidase B (hMAO B)IC₅₀ = 0.60 µM[9]
Signaling Pathway: Multi-Target Strategy for Alzheimer's Disease

The diagram below illustrates the synergistic mechanisms of action of multi-target cyanobiphenyl derivatives in the context of Alzheimer's disease.

Alzheimers_Multi_Target cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_release Acetylcholine Release ACh Acetylcholine ACh_release->ACh H3R Histamine H3 Receptor H3R->ACh_release Inhibits AChE AChE ACh->AChE AChR Acetylcholine Receptor ACh->AChR Cognition Improved Cognition AChR->Cognition MAOB MAO-B Neuroprotection Neuroprotection MAOB->Neuroprotection Cyanobiphenyl Cyanobiphenyl Derivative Cyanobiphenyl->H3R Antagonizes Cyanobiphenyl->AChE Inhibits Cyanobiphenyl->MAOB Inhibits Synthesis_Workflow ArylHalide Aryl Halide Suzuki Suzuki Coupling ArylHalide->Suzuki ArylBoronicAcid Arylboronic Acid ArylBoronicAcid->Suzuki BiphenylCore Biphenyl Core Suzuki->BiphenylCore Cyanation Cyanation Reaction BiphenylCore->Cyanation Cyanobiphenyl Cyanobiphenyl Cyanation->Cyanobiphenyl Functionalization Further Functionalization Cyanobiphenyl->Functionalization FinalProduct Biologically Active Derivative Functionalization->FinalProduct

Caption: General synthetic workflow for cyanobiphenyl derivatives.

Experimental Protocols for Biological Evaluation

To assist researchers in the biological evaluation of novel cyanobiphenyl derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Cell Viability Assessment using the MTT Assay

This protocol is used to determine the cytotoxic effects of cyanobiphenyl derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Cyanobiphenyl derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyanobiphenyl derivative in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Acetylcholinesterase Inhibition Assay using Ellman's Method

This colorimetric assay is used to determine the AChE inhibitory activity of cyanobiphenyl derivatives.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Cyanobiphenyl derivative stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add 25 µL of the cyanobiphenyl derivative solution at various concentrations. Include a positive control (a known AChE inhibitor like donepezil) and a negative control (buffer with DMSO).

  • Enzyme Addition: Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Substrate and Chromogen Addition: Add 50 µL of the DTNB solution followed by 25 µL of the ATCI solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of the reaction is determined by the increase in absorbance.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Monoamine Oxidase-B (MAO-B) Inhibition Assay

This is a general protocol for assessing the MAO-B inhibitory potential of cyanobiphenyl derivatives.

Materials:

  • Recombinant human MAO-B

  • MAO-B substrate (e.g., benzylamine)

  • Detection reagent (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplate

  • Cyanobiphenyl derivative stock solution (in DMSO)

  • Fluorometric microplate reader

Procedure:

  • Assay Setup: In a 96-well black plate, add the cyanobiphenyl derivative at various concentrations. Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (buffer with DMSO).

  • Enzyme Addition: Add the MAO-B enzyme to each well and incubate for a short period at 37°C.

  • Reaction Initiation: Add a working solution containing the MAO-B substrate, Amplex Red, and HRP to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of MAO-B inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The journey of cyanobiphenyls from the realm of liquid crystal displays to the forefront of medicinal chemistry is a testament to the power of scaffold-based drug discovery. This technical guide has highlighted the significant potential of cyanobiphenyl derivatives as anticancer, antihypertensive, and neuroprotective agents. Their diverse biological activities, coupled with well-established synthetic routes, make them an attractive platform for the development of novel therapeutics.

Future research should focus on several key areas to fully realize the therapeutic potential of this versatile molecular scaffold:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by cyanobiphenyl derivatives is crucial for rational drug design and optimization.

  • Systematic Structure-Activity Relationship Studies: Comprehensive SAR studies will enable the fine-tuning of the cyanobiphenyl structure to enhance potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Profiling: Rigorous evaluation in preclinical animal models is essential to assess the in vivo efficacy, toxicity, and pharmacokinetic profiles of lead compounds.

  • Exploration of New Therapeutic Areas: The diverse biological activities observed to date suggest that the therapeutic potential of cyanobiphenyl derivatives may extend beyond the areas covered in this guide.

References

  • Yoshizawa, A., et al. (2009). Biological Activity of Some Cyanobiphenyl Derivatives. Chemistry Letters, 38(6), 530-531. [Link] [1]2. Wang, K., et al. (2018). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Liquid Crystals, 46(3), 397-407. [Link]

  • Angiotensin Receptor Blockers (ARBs). CV Pharmacology. [Link]

  • Lagerwall, J. P. F. (2016). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals, 43(13-15), 1999-2010. [Link]

  • Hassan, A. A., et al. (2017). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. Scientific Reports, 7(1), 1-13. [Link]

  • Goodby, J. W. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 834. [Link]

  • Vlahakos, D. V. (2000). Angiotensin II receptor blockers: a new class of antihypertensive drugs. Hellenic journal of cardiology, 41(4), 339-347.
  • Discovery and development of angiotensin receptor blockers. Wikipedia. [Link]

  • Zhu, J., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(7), e2300067. [Link]

  • Semenyuta, I., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

  • Sestito, S., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3183. [Link]

  • Szałach, A., et al. (2021). Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease. Bioorganic Chemistry, 114, 105129. [Link]

  • Finberg, J. P., & Youdim, M. B. (2018). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in pharmacology, 9, 1057. [Link]

  • Kamal, A., et al. (2015). Design and Synthesis of New Dual Binding Site Cholinesterase Inhibitors: in vitro Inhibition Studies with in silico Docking. Chemical biology & drug design, 86(5), 1143-1153. [Link]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1] This application note provides a detailed, field-proven protocol for the synthesis of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate, a key biaryl intermediate in pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the critical parameters that govern success, including the selection of catalyst, base, and solvent. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for constructing substituted biaryl systems.

Reaction Principle and Mechanism

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron species with an organohalide or triflate, catalyzed by a palladium(0) complex.[2] For the synthesis of our target molecule, we will couple Methyl 4-bromo-2-methylbenzoate (the electrophile) with (4-cyanophenyl)boronic acid (the nucleophile).

Overall Reaction Scheme:

Overall reaction scheme for the synthesis of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

The reaction proceeds via a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The base is a critical component, as it activates the boronic acid, making it sufficiently nucleophilic to participate in transmetalation.[3]

The Catalytic Cycle

The generally accepted mechanism is illustrated below. The cycle is initiated by the active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [Ar²-B(OH)₃]⁻ PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product center Base_Activation Base Activation of Boronic Acid Boronic_Acid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ Boronic_Acid->Boronate Base (e.g., K₂CO₃)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond (e.g., C-Br) of the electrophile, Methyl 4-bromo-2-methylbenzoate. This forms a Pd(II) intermediate.[4]

  • Transmetalation: The organic moiety from the activated organoboron species (the boronate anion, formed by the reaction of boronic acid with the base) is transferred to the palladium center, displacing the halide. This is often the rate-determining step.[5]

  • Reductive Elimination: The final step involves the coupling of the two organic groups (Ar¹ and Ar²) attached to the palladium center. The desired biaryl product is expelled, regenerating the Pd(0) catalyst, which can then re-enter the cycle.[4]

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale reaction. For scaling up, careful thermal management and safety analysis are required, as Suzuki couplings can be exothermic.[6][7]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Amount (mg)Equivalents
Methyl 4-bromo-2-methylbenzoateC₉H₉BrO₂229.071.02291.0
(4-cyanophenyl)boronic acidC₇H₆BNO₂146.941.21761.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.03350.03 (3 mol%)
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.212.53462.5
TolueneC₇H₈--10 mL-
Deionized WaterH₂O--2.5 mL-
Equipment
  • 50 mL round-bottom flask or reaction vial

  • Magnetic stir bar and stir plate with heating

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • Palladium Catalysts: Palladium compounds can be toxic and are irritants. Handle with care in a well-ventilated fume hood.

  • Solvents: Toluene is flammable and has associated health risks. Avoid inhalation and skin contact.

  • Reagents: Aryl boronic acids and halides can be irritants. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to air once activated. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction success.

  • Exothermicity: While generally manageable on a small scale, palladium-catalyzed cross-couplings can have significant exotherms that could lead to thermal runaway at larger scales.[8] Always monitor the reaction temperature during catalyst addition and initial heating.

Step-by-Step Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids to Flask (Aryl bromide, Boronic acid, Base, Pd Catalyst) B 2. Seal and Purge (3x N₂/Vacuum Cycles) A->B C 3. Add Degassed Solvents (Toluene, Water) B->C D 4. Heat and Stir (e.g., 90 °C, 4-12 h) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool and Dilute (Ethyl Acetate, Water) E->F G 7. Phase Separation & Aqueous Wash F->G H 8. Dry and Concentrate (Na₂SO₄, Rotary Evaporator) G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize (NMR, MS) I->J

Figure 2: General experimental workflow for the Suzuki coupling protocol.

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-bromo-2-methylbenzoate (229 mg, 1.0 mmol), (4-cyanophenyl)boronic acid (176 mg, 1.2 mmol), potassium carbonate (346 mg, 2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Inerting the Atmosphere: Seal the flask with a septum, and attach it to a nitrogen or argon manifold. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Degas the toluene and deionized water by bubbling the inert gas through them for 15-20 minutes. Using syringes, add toluene (10 mL) followed by water (2.5 mL) to the reaction flask.

  • Reaction: Attach a reflux condenser (under inert gas). Lower the flask into a preheated oil bath at 90 °C and stir the biphasic mixture vigorously. The reaction mixture will typically turn dark brown or black, which is indicative of an active catalyst.

  • Monitoring: Allow the reaction to proceed for 4-12 hours. Monitor the consumption of the limiting reagent (Methyl 4-bromo-2-methylbenzoate) by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective for eluting the product.[10]

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to a constant weight to yield Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate as a solid. Characterize the product by NMR and Mass Spectrometry to confirm its identity and purity.

Discussion of Key Parameters

The success and efficiency of the Suzuki coupling are highly dependent on the choice of catalyst, base, and solvent. The conditions provided above are a robust starting point, but optimization may be required for different substrates.

Catalyst and Ligand Selection

While Pd(PPh₃)₄ is a highly effective and commonly used precatalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, often in combination with specific phosphine ligands.[3]

  • Role of the Ligand: Phosphine ligands stabilize the palladium center, prevent catalyst decomposition, and modulate its reactivity.[5] Electron-rich and bulky ligands, such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can significantly accelerate the oxidative addition and reductive elimination steps, allowing for lower catalyst loadings and the use of less reactive electrophiles like aryl chlorides.[11][12]

Choice of Base

The base is crucial for activating the boronic acid for transmetalation. The choice of base can dramatically affect the reaction rate and yield.

BaseStrengthSolubilityCommon Use Cases and Notes
K₂CO₃ ModerateAqueousA general, cost-effective choice for many standard couplings. Works well in biphasic solvent systems.
K₃PO₄ StrongAqueous/OrganicOften more effective for sterically hindered substrates or when dealing with base-sensitive functional groups.[13]
Cs₂CO₃ StrongOrganicHighly effective and soluble in many organic solvents, often used for challenging couplings or under anhydrous conditions.[14]
NaOH / KOH StrongAqueousCan be effective but may promote side reactions like ester hydrolysis if not used carefully.[15]
Organic Bases (e.g., Et₃N) WeakOrganicGenerally less effective for activating boronic acids and not commonly used as the primary base.
Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the inorganic base resides).

  • Biphasic Systems: Toluene/water or Dioxane/water are classic choices. They allow the inorganic base to be dissolved in the aqueous phase while the organic reactants and catalyst are in the organic phase. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[13]

  • Polar Aprotic Solvents: Solvents like DMF or DMSO can also be used, sometimes without added water, especially with soluble bases like Cs₂CO₃.[16] However, they can be difficult to remove during work-up.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Low temperature.Ensure the reaction is run under a strictly inert atmosphere. Try a stronger base (e.g., K₃PO₄). Increase the reaction temperature. Screen different catalyst/ligand systems.
Homo-coupling Byproduct Oxygen in the reaction; High temperature.Thoroughly degas all solvents and ensure the inert atmosphere is maintained. Consider adding the aryl halide slowly to the reaction mixture.[10]
Protodeborylation Presence of excess water or protic sources; Prolonged reaction time at high temp.Use anhydrous solvents if possible (with a base like Cs₂CO₃). Minimize reaction time once the starting material is consumed.
Ester Hydrolysis Base is too strong (e.g., NaOH); High temperature and prolonged reaction time.Use a milder base like K₂CO₃. If a strong base is required, consider running the reaction at a lower temperature for a longer time. If hydrolysis persists, the acid can be re-esterified post-purification.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate using the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively apply and adapt this methodology for the synthesis of a wide range of valuable biaryl compounds.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Zheng, G., & Daugulis, O. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 4163-4169. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chemistry Learner. (2026, February 28). Suzuki Coupling Reaction. Chemistry Learner. [Link]

  • Liu, S., et al. (2023). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. PMC. [Link]

  • Wang, C., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Yang, H., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ResearchGate. [Link]

  • Yang, H., et al. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

  • Nykaza, T. V., et al. (2019, November 12). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development. [Link]

  • Firooznia, F., et al. (2003, April 2). An Improved Preparation of Arylboronates: Application in One-Pot Suzuki Biaryl Synthesis. The Journal of Organic Chemistry. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • ResearchGate. (n.d.). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. ResearchGate. [Link]

  • Liu, G., et al. (2004, January 6). Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Patsnap. (2017, April 12). The preparation method of 2-cyano-4'-methylbiphenyl. Eureka | Patsnap. [Link]

Sources

Application Notes and Protocols: Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of a Versatile Biphenyl Scaffold

Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate and its structural analogs, such as 2-cyano-4'-methylbiphenyl, represent a class of highly valuable intermediates in modern organic and medicinal chemistry. Their significance is most profoundly demonstrated in the synthesis of Angiotensin II Receptor Blockers (ARBs), a major class of antihypertensive drugs collectively known as "sartans"[1][2]. The precisely functionalized biphenyl structure serves as the foundational backbone for these blockbuster pharmaceuticals, including Telmisartan, Valsartan, and Losartan[2][3][4][5]. This guide provides an in-depth exploration of the synthetic applications of this key intermediate, focusing on the core chemical transformations that leverage its unique structure to build complex, life-saving molecules. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer insights into the practical considerations for researchers in the field.

The Synthetic Blueprint: From Biphenyl Intermediate to Bioactive Sartan

The journey from a relatively simple biphenyl precursor to a complex sartan drug involves a series of strategic chemical manipulations. The core utility of compounds like Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate lies in the orthogonal reactivity of its functional groups: the methyl group, the cyano group, and the ester. This allows for a modular and convergent synthetic approach. The general pathway can be dissected into three pivotal stages:

  • Formation of the Biphenyl Core: Establishing the characteristic biphenyl linkage.

  • Activation and Functionalization: Modifying the biphenyl intermediate to prepare it for coupling.

  • Coupling and Final Elaboration: Attaching the biphenyl moiety to the requisite heterocyclic core and completing the synthesis.

The following sections will illuminate each of these critical stages with detailed explanations and protocols.

Key Transformation 1: Constructing the Biphenyl Core via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two phenyl rings is the cornerstone of sartan synthesis. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this purpose, prized for its functional group tolerance, high yields, and relatively mild reaction conditions[6][7][8]. This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a base[8].

Causality in Experimental Design: The choice of palladium catalyst, ligand, base, and solvent system is critical for optimizing the reaction. Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium center and facilitate the catalytic cycle. The base, often potassium carbonate or sodium carbonate, is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation[6].

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of 2-Cyano-4'-methylbiphenyl

This protocol describes a representative Suzuki-Miyaura coupling to synthesize a key precursor to the title compound.

Materials:

  • 2-Chlorobenzonitrile

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chlorobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add toluene and water to the flask in a 4:1 ratio.

  • Bubble nitrogen gas through the mixture for 15-20 minutes to degas the solution.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 85-95°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 2-cyano-4'-methylbiphenyl[9][10][11].

Key Transformation 2: Benzylic Bromination for Downstream Functionalization

To couple the biphenyl moiety with the heterocyclic core of a sartan, the methyl group must be converted into a more reactive functional group. Free-radical bromination is the method of choice for this transformation, selectively converting the benzylic methyl group into a bromomethyl group[12]. This creates a potent electrophilic site for subsequent N-alkylation reactions.

Causality in Experimental Design: The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. N-Bromosuccinimide (NBS) is a convenient and effective source of bromine radicals. The choice of a non-polar solvent like carbon tetrachloride or cyclohexane is crucial to facilitate the radical chain reaction and minimize side reactions. Over-bromination to form a dibromomethyl species is a potential side product that needs to be controlled through careful stoichiometry and reaction conditions[13].

Caption: Free-radical bromination of the benzylic methyl group.

Protocol 2: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl

This protocol outlines the bromination of the biphenyl intermediate.

Materials:

  • 2-Cyano-4'-methylbiphenyl

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

Procedure:

  • In a flask equipped with a reflux condenser and protected from light, dissolve 2-cyano-4'-methylbiphenyl (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by observing the consumption of NBS (which is denser than the solvent) and by TLC/HPLC analysis.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter off the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • The filtrate, containing the product, is then washed with water and a dilute solution of sodium thiosulfate to remove any remaining bromine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 4'-bromomethyl-2-cyanobiphenyl. This product is often used in the next step without further purification due to its lachrymatory nature and potential instability[5][12].

Key Transformation 3: N-Alkylation and Final Synthetic Steps

The activated 4'-bromomethyl-2-cyanobiphenyl is now ready to be coupled with the heterocyclic core of the target sartan molecule. This is typically an N-alkylation reaction where the nitrogen of an imidazole or a similar heterocycle acts as a nucleophile, displacing the bromide[12]. The final steps of the synthesis involve the conversion of the cyano group into a tetrazole ring, a crucial acidic moiety for the biological activity of most sartans, and the hydrolysis of the ester group (if present) to the corresponding carboxylic acid[1][12].

Causality in Experimental Design: The N-alkylation is often carried out in the presence of a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent like DMF or DMSO to facilitate the nucleophilic attack. The conversion of the nitrile to a tetrazole is a key transformation, typically achieved by reacting with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium salt[1][5].

Caption: General workflow for the synthesis of a sartan drug.

Protocol 3: General Procedure for N-Alkylation in Telmisartan Synthesis

This protocol provides a general outline for the coupling of the biphenyl moiety with the benzimidazole core of Telmisartan.

Materials:

  • 4'-Bromomethyl-2-cyanobiphenyl

  • 2-n-Propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole

  • Potassium tert-butoxide or another suitable base

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve the benzimidazole derivative (1.0 eq) in anhydrous DMF in a flask under a nitrogen atmosphere.

  • Add potassium tert-butoxide (1.1 eq) portion-wise at room temperature and stir for 30 minutes.

  • Add a solution of 4'-bromomethyl-2-cyanobiphenyl (1.05 eq) in DMF dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 8-12 hours, or until the starting material is consumed as indicated by TLC/HPLC.

  • Quench the reaction by slowly adding water. The product will often precipitate.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the crude cyano-intermediate of Telmisartan.

  • This intermediate would then undergo hydrolysis of the cyano group to the carboxylic acid to yield Telmisartan[14].

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the key synthetic steps discussed.

StepReactantsCatalyst/ReagentsSolventTemp. (°C)Yield (%)Reference(s)
Suzuki Coupling 2-chlorobenzonitrile, 4-tolylboronic acidPd(OAc)₂, PPh₃, K₂CO₃Toluene/H₂OReflux~90%[15]
Benzylic Bromination 2-cyano-4'-methylbiphenylNBS, AIBNCCl₄Reflux>90%[13]
N-Alkylation 4'-bromomethylbiphenyl-2-carboxylate, Benzimidazole derivativeK₂CO₃DMF60-70~85%[16]
Tetrazole Formation N-[(2'-cyanobiphenyl-4-yl)methyl]-L-valine derivativeNaN₃, Bu₃SnClXyleneReflux~55%[5]

Conclusion

Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate and its closely related precursors are indispensable building blocks in pharmaceutical synthesis. Their well-defined structure and orthogonally reactive functional groups provide a robust platform for the construction of complex and vital medicines like the sartans. The synthetic pathways, dominated by powerful reactions such as the Suzuki-Miyaura coupling and selective free-radical bromination, exemplify the elegance and efficiency of modern organic synthesis. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize these versatile intermediates in their own synthetic endeavors, from small-scale research to large-scale drug development.

References

  • Seki, M., & Nagahama, M. (2011). Synthesis of Angiotensin II Receptor Blockers by Means of a Catalytic System for C–H Activation. The Journal of Organic Chemistry, 76(24), 10198–10206. [Link]

  • Seki, M., & Nagahama, M. (2011). Synthesis of angiotensin II receptor blockers by means of a catalytic system for C-H activation. PubMed. [Link]

  • Google Patents. (n.d.). Process for the preparation of angiotensin ii receptor blockers.
  • Zarghi, A., & Arfaei, S. (2021). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. MDPI. [Link]

  • Seki, M., & Nagahama, M. (2011). Synthesis of Angiotensin II Receptor Blockers by Means of a Catalytic System for C–H Activation. ACS Publications. [Link]

  • Google Patents. (n.d.). Preparation method of telmisartan key intermediate 4 '-methylbiphenyl-2-carboxylate.
  • Venugopal, S., et al. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773. [Link]

  • Google Patents. (n.d.). One pot process for the preparation of telmisartan.
  • Mehta, G.N., et al. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-469. [Link]

  • Reddy, P. P., et al. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 29. [Link]

  • Google Patents. (n.d.). One-pot technology of 4'-methyl-2-carboxylate biphenyl.
  • Veeprho. (n.d.). Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | CAS 139481-41-7. Retrieved from [Link]

  • Goossen, L. J., & Lange, P. P. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. The Journal of Organic Chemistry, 72(19), 7403–7406. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

  • American Elements. (n.d.). Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of sartan anti-hypertensive medicament intermediate 2-cyan-4'-methyl diphenyl.
  • Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]

  • ResearchGate. (n.d.). The synthesis of 2-cyano-4-methylbiphenyl by Suzuki–Miyaura cross-coupling in WES. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of sartan type antihypertensive medicine intermediate 2-cyano-4'-methyl biphenyl.
  • Eureka | Patsnap. (n.d.). Process for catalytic synthesis of 2-cyano-4'-methyl biphenyl. Retrieved from [Link]

  • Ipca Laboratories Limited. (n.d.). Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl Derivatives (Otbn). Retrieved from [Link]

  • Georgiadis, D., et al. (2015). Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. MDPI. [Link]

  • Sun, J., et al. (2004). Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry, 47(1), 113–128. [Link]

Sources

Application Note: Advanced Analytical Methodologies for the Quantification of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate (MW: 251.28 g/mol ) is a sterically hindered biphenyl intermediate critical to the synthesis of angiotensin II receptor blockers (ARBs, commonly known as "Sartans") and advanced organic frameworks[1]. Because trace impurities generated during biphenyl cross-coupling reactions can propagate into final Active Pharmaceutical Ingredients (APIs), robust and selective quantification is mandatory. This application note details two orthogonal, self-validating analytical methodologies: a high-throughput UHPLC-UV method for routine assay and purity profiling, and a highly sensitive LC-MS/MS (MRM) protocol for trace-level quantification.

Physicochemical Profiling & Analytical Causality

As a Senior Application Scientist, it is vital to design analytical methods based on the molecule's intrinsic physicochemical properties rather than relying on generic templates.

  • Chromatographic Selectivity (The "Why") : The target molecule features a hydrophobic biphenyl core, an electron-withdrawing cyano group (-CN), a methyl ester (-COOCH3), and an ortho-methyl group. The ortho-methyl group induces a steric twist, breaking the coplanarity of the biphenyl system. While standard C18 columns rely purely on hydrophobic dispersion forces, utilizing a Biphenyl stationary phase leverages orthogonal π-π and dipole-π interactions[2]. This specific retention mechanism is crucial for resolving the target from closely related positional isomers (e.g., 3-methyl or 4'-methyl variants) that typically co-elute on C18 phases.

  • Detection Mechanics :

    • UV Absorbance: Despite the steric twist, the extended conjugation cross-linked by the cyano and carbonyl chromophores yields a strong, distinct UV absorption maximum (λmax ≈ 254 nm), making it highly amenable to Photodiode Array (PDA) detection.

    • Mass Spectrometry: The ester and cyano moieties readily accept protons in Electrospray Ionization Positive mode (ESI+), forming a stable [M+H]+ precursor ion at m/z 252.1. The rigid biphenyl core directs predictable, highly reproducible collision-induced dissociation (CID) pathways[3].

Experimental Protocols

Method A: UHPLC-UV for Routine Assay & Purity

Purpose: High-throughput determination of reaction yield and macroscopic purity during chemical synthesis.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 10.0 mg of the sample in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution. Dilute to a working concentration of 50 µg/mL using the initial mobile phase (90:10 Water:Acetonitrile). Filter the final solution through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions :

    • Column : Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm)[2].

    • Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile[4].

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C (reduces backpressure and sharpens peak shape).

    • Injection Volume : 2.0 µL.

    • Detection : PDA/UV at 254 nm (Reference 360 nm).

  • System Suitability : Prior to sample analysis, inject a standard mixture. Ensure the tailing factor (Tf) is ≤ 1.5 and theoretical plates (N) > 10,000.

Method B: LC-MS/MS (MRM) for Trace-Level Quantification

Purpose: Detection of the compound at part-per-billion (ppb) levels when acting as a potential carryover impurity in downstream API synthesis[5].

Step-by-Step Methodology:

  • Sample Preparation : For API trace analysis, accurately weigh 50 mg of the downstream API into a 15 mL centrifuge tube. Add 10 mL of Methanol/Water (50:50, v/v) diluent. Vortex for 1 minute, followed by 10 minutes of sonication. Centrifuge at 4,500 rpm for 15 minutes to precipitate insoluble excipients[5]. Transfer 100 µL of the supernatant to an autosampler vial.

  • Mass Spectrometry Conditions :

    • Instrument : Triple Quadrupole MS (e.g., SCIEX 5500+ or Agilent 6470)[5],[2].

    • Ionization : ESI in Positive Mode.

    • Capillary Voltage : 4500 V.

    • Desolvation Temperature : 500 °C.

    • Drying Gas Flow : 10 L/min.

  • MRM Optimization : Infuse a 100 ng/mL standard directly into the MS. Optimize collision energies (CE) for the transition of m/z 252.1 to its primary fragments to maximize the signal-to-noise ratio.

Data Presentation

Table 1: UHPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Type
0.00 90 10 Initial
1.00 90 10 Linear
5.00 10 90 Linear
7.00 10 90 Hold
7.10 90 10 Linear

| 10.00 | 90 | 10 | Re-equilibrate |

Table 2: Optimized LC-MS/MS MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
Target Compound 252.1 221.1 50 20 Quantifier (Loss of -OCH3)

| Target Compound | 252.1 | 193.1 | 50 | 35 | Qualifier (Loss of -COOCH3) |

Table 3: Method Validation Summary (ICH Q2 Guidelines)

Parameter UHPLC-UV (Method A) LC-MS/MS (Method B)
Linear Range 0.5 – 100 µg/mL 0.1 – 500 ng/mL
Limit of Detection (LOD) 0.15 µg/mL 0.03 ng/mL
Limit of Quantitation (LOQ) 0.50 µg/mL 0.10 ng/mL
Precision (%RSD) 0.8% (n=6) 3.2% (n=6)

| Recovery | 99.2% ± 1.1% | 96.5% ± 4.2% |

Visualizations

Workflow Sample Sample Prep (Dilution/Extraction) Chrom Chromatographic Separation (UHPLC) Sample->Chrom 2 µL Injection DetectUV Routine Quant (PDA/UV Detection) Chrom->DetectUV High Conc. (>0.5 µg/mL) DetectMS Trace Quant (ESI-MS/MS) Chrom->DetectMS Trace Conc. (<0.5 µg/mL) Data Data Processing & Validation DetectUV->Data DetectMS->Data

Analytical Workflow for Biphenyl Intermediate Quantification

Fragmentation Precursor Precursor Ion [M+H]+ m/z 252.1 (Methyl 4'-cyano-2-methylbiphenyl-4-carboxylate) Frag1 Product Ion 1 m/z 221.1 [M+H - CH3O]+ Precursor->Frag1 -31 Da (Loss of Methoxy) Frag2 Product Ion 2 m/z 193.1 [M+H - COOCH3]+ Precursor->Frag2 -59 Da (Loss of Ester) Frag3 Product Ion 3 m/z 165.1 (Biphenyl Core Cleavage) Frag2->Frag3 -28 Da (Loss of CO/HCN)

Proposed ESI-MS/MS Fragmentation Pathway

References

  • SIELC Technologies. "Separation of [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)- on Newcrom R1 HPLC column."[Link]

  • SCIEX. "5-(4'-(azidomethyl)-[1,1'-biphenyl]-2yl)-1H-tetrazole (AZBT) quantification in a sartan drug substance and drug product."[Link]

  • Agilent Technologies. "Highly Sensitive LC/MS/MS Method for the Simultaneous Quantification of Mutagenic Azido Impurity Analogues in Five Different Sartan APIs and Formulations."[Link]

  • Phenomenex. "LC-MS/MS N-Nitroso Rasagiline Analysis using a SCIEX 5500+."[Link]

  • TSI Journals. "Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in bulk drugs."[Link]

  • ACS Publications. "Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach."[Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Biphenyl Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond Conventional Cross-Coupling - Harnessing Biphenyl Intermediates

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures with remarkable efficiency and precision.[1][2][3] While classic methodologies like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions are cornerstones for the formation of biaryl structures, a more nuanced and powerful strategy involves harnessing catalytic cycles that proceed through the formation of a distinct biphenyl-palladium intermediate.[4][5] This approach, often initiated by the C-C bond activation of strained ring systems like biphenylene, provides a unique entry into the synthesis of highly functionalized biphenyls and related poly-aromatic systems.[4][6][7]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions that are mechanistically defined by the formation of a (2,2'-biphenyl)palladium metallacycle. We will delve into the fundamental mechanistic principles, provide detailed, field-proven protocols for the application of these reactions, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors. The protocols and discussions herein are grounded in authoritative literature to ensure scientific integrity and practical reliability.

Mechanistic Framework: The Central Role of the Biphenyl-Palladium Intermediate

The defining feature of the reactions discussed is the initial oxidative addition of a strained C-C bond of biphenylene to a low-valent palladium species, typically Pd(0). This step forms a key five-membered palladacycle, a (2,2'-biphenyl)palladium(II) complex.[4][8] This intermediate serves as a branching point for a variety of subsequent functionalization reactions.

The generalized catalytic cycle can be visualized as follows:

  • Oxidative Addition: A Pd(0) complex, often generated in situ, undergoes oxidative addition into one of the C-C bonds of the four-membered ring of biphenylene. This forms the crucial (2,2'-biphenyl)palladium(II) intermediate.[4]

  • Intermediate Activation (Protonolysis): In many cases, the palladacycle itself is not sufficiently reactive. The addition of a weak acid, such as p-cresol, is essential.[4][8] The acid is believed to protonolyze the palladacycle, cleaving one of the Pd-C bonds and generating a more reactive aryl-palladium species.

  • Coupling Partner Coordination and Insertion/Transmetalation: The activated intermediate can then engage with a variety of coupling partners. For example, in a Heck-type reaction, an olefin will coordinate and insert into the Pd-C bond. In a Suzuki-type coupling, transmetalation with an arylboronic acid will occur.[4]

  • Reductive Elimination/β-Hydride Elimination: The final step involves either reductive elimination to form the C-C or C-H bond of the product and regenerate the Pd(0) catalyst, or β-hydride elimination in the case of Heck-type reactions.

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle for the palladium-catalyzed cross-coupling of biphenylene with an arylboronic acid, proceeding through a biphenyl-palladium intermediate.

Catalytic Cycle cluster_main Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (C-C Activation) Pd(0)L_n->Oxidative_Addition Biphenylene Biphenylene Biphenylene->Oxidative_Addition Palladacycle (2,2'-Biphenyl)Pd(II)L_n Intermediate (A) Oxidative_Addition->Palladacycle Protonolysis Protonolysis (+ p-cresol) Palladacycle->Protonolysis + H-X Activated_Intermediate Aryl-Pd(II) Species (B) Protonolysis->Activated_Intermediate Transmetalation Transmetalation Activated_Intermediate->Transmetalation ArB(OH)2 ArB(OH)2 ArB(OH)2->Transmetalation Diaryl_Pd Diaryl-Pd(II) Complex Transmetalation->Diaryl_Pd Reductive_Elimination Reductive Elimination Diaryl_Pd->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product Terphenyl Product Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-type coupling of biphenylene.

Application Notes and Protocols

The true utility of this methodology lies in its application to the synthesis of complex, functionalized biaryl and terphenyl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.[1][2]

Protocol 1: Suzuki-Type Cross-Coupling of Biphenylene with Arylboronic Acids

This protocol details the synthesis of a terphenyl derivative through the palladium-catalyzed reaction of biphenylene with an arylboronic acid. The addition of a weak acid is critical for achieving high yields.[4]

Objective: To synthesize 4-methoxy-1,1':2',1''-terphenyl.

Materials:

  • Biphenylene

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • p-Cresol

  • Anhydrous benzene-d₆ (or toluene)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add biphenylene (0.1 mmol, 15.2 mg), 4-methoxyphenylboronic acid (0.1 mmol, 15.2 mg), Pd(PPh₃)₄ (0.005 mmol, 5.8 mg, 5 mol%), and p-cresol (0.1 mmol, 10.8 mg).

  • Solvent Addition: Add 0.7 mL of anhydrous benzene-d₆ (for NMR monitoring) or toluene via syringe.

  • Reaction Conditions: Seal the flask and heat the mixture at 120 °C with vigorous stirring for 18 hours.

  • Monitoring: The reaction progress can be monitored by GC or ¹H NMR spectroscopy.

  • Work-up: After cooling to room temperature, the reaction mixture can be directly purified by column chromatography.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexanes and ethyl acetate) to afford the pure terphenyl product.

Causality and Insights:

  • Catalyst: Pd(PPh₃)₄ is a common and effective Pd(0) source that readily initiates the catalytic cycle through oxidative addition.

  • p-Cresol: The addition of p-cresol is crucial. In its absence, the reaction yield is significantly lower, and the formation of the homocoupling product, tetraphenylene, is more pronounced.[4] The weak acid facilitates the protonolysis of the initially formed palladacycle, generating a more reactive arylpalladium intermediate.[4] Stronger acids, like acetic acid, can suppress the reaction.[4]

  • Solvent: Anhydrous, degassed solvents are necessary to prevent the deactivation of the catalyst. Toluene is a suitable alternative to benzene for preparative scale reactions.

Protocol 2: Heck-Type Cross-Coupling of Biphenylene with Olefins

This protocol describes the synthesis of a substituted stilbene derivative via the reaction of biphenylene with an activated olefin.[4]

Objective: To synthesize butyl 3-(1,1'-biphenyl-2-yl)-2-propenoate.

Materials:

  • Biphenylene

  • Butyl acrylate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • p-Cresol

  • Anhydrous benzene-d₆ (or toluene)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add biphenylene (0.1 mmol, 15.2 mg), Pd(PPh₃)₄ (0.005 mmol, 5.8 mg, 5 mol%), and p-cresol (0.1 mmol, 10.8 mg).

  • Reagent Addition: Add butyl acrylate (0.13 mmol, 18.7 µL) and 0.7 mL of anhydrous benzene-d₆ or toluene.

  • Reaction Conditions: Seal the flask and heat the mixture at 120 °C with vigorous stirring for 6 days.

  • Work-up and Purification: After cooling, the product can be isolated by flash column chromatography on silica gel.

Causality and Insights:

  • Reaction Time: The longer reaction time compared to the Suzuki-type coupling reflects the different kinetics of the Heck-type pathway.

  • Olefin Choice: Activated olefins like acrylates are good substrates for this transformation. The reaction proceeds via the addition of a vinylic C-H bond across the C-C bond of biphenylene.[4][8]

Quantitative Data Summary

The following table summarizes representative results for the palladium-catalyzed cross-coupling of biphenylene with various partners, highlighting the effectiveness of this methodology.

EntryCoupling PartnerProduct TypeYield (%)Reference
14-Methoxyphenylboronic acidTerphenyl94[4]
2Phenylboronic acidTerphenyl91[4]
34-Fluorophenylboronic acidTerphenyl70[4]
4Butyl acrylateFunctionalized Biphenyl93 (GC), 71 (isolated)[4]
5StyreneFunctionalized Biphenyl-[4]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure the use of a fresh, high-quality Pd(0) source. Consider using a more robust pre-catalyst.
Insufficient degassingThoroughly degas the solvent and reaction vessel to remove oxygen.
Absence of acidic additiveFor many substrates, the addition of p-cresol is essential. Optimize the amount of the additive.
Formation of Homocoupling Product (Tetraphenylene) Reaction conditions favor homocouplingThe presence of an acidic additive like p-cresol can suppress tetraphenylene formation.[4]
Poor Reproducibility Moisture or oxygen contaminationStrictly adhere to inert atmosphere techniques. Use freshly distilled, anhydrous solvents.
Inconsistent heatingUse an oil bath with a temperature controller for consistent heating.

Conclusion

Palladium-catalyzed cross-coupling reactions that proceed via biphenyl intermediates offer a sophisticated and powerful avenue for the synthesis of complex aromatic structures. By understanding and controlling the formation and reactivity of the key (2,2'-biphenyl)palladium metallacycle, researchers can access a wide range of functionalized biphenyls and terphenyls that are of significant interest in medicinal chemistry and materials science. The protocols and insights provided in this guide serve as a robust starting point for the exploration and application of this elegant synthetic strategy.

References

  • Satoh, T., et al. (2001). Palladium-Catalyzed Coupling Reactions of Biphenylene with Olefins, Arylboronic Acids, and Ketones Involving C−C Bond Cleavage. Organometallics, 20(12), 2598-2604. [Link]

  • Perdew, J. P., et al. (1996). Generalized Gradient Approximation Made Simple. Physical Review Letters, 77(18), 3865–3868. [Link]

  • Satoh, T., & Jones, W. D. (2001). Palladium-Catalyzed Coupling Reactions of Biphenylene with Olefins, Arylboronic Acids, and Ketones Involving C−C Bond Cleavage. Organometallics, 20(12). [Link]

  • Pramanik, S., et al. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. ACS Catalysis, 12(21), 13358-13387. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Bedford, R. B., et al. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Dalton Transactions, 43(43), 16354-16365. [Link]

  • Korotvička, A., et al. (2012). Synthesis of Aromatic Compounds by Catalytic C−C Bond Activation of Biphenylene or Angular[8]Phenylene. Chemistry – A European Journal, 18(14), 4200-4207. [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • de la Torre, B. G., et al. (2022). Room-Temperature C–C σ-Bond Activation of Biphenylene Derivatives on Cu(111). Journal of the American Chemical Society, 144(35), 16042-16049. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • Perthuisot, C., et al. (1997). C−C Activation in Biphenylene. Synthesis, Structure, and Reactivity of (C5Me5)2M2(2,2'-biphenyl) (M = Rh, Co). Organometallics, 16(1), 2-4. [Link]

  • Arrowsmith, M., et al. (2020). Chemoselective C–C σ-Bond Activation of Biphenylene. ChemRxiv. [Link]

  • Pérez-Temprano, M. H., et al. (2016). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science, 7(5), 3048-3056. [Link]

  • Satoh, T., et al. (2001). ChemInform Abstract: Palladium-Catalyzed Coupling Reactions of Biphenylene with Olefins, Arylboronic Acids, and Ketones Involving C-C Bond Cleavage. ChemInform, 32(36). [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Carey, J. S., et al. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]

  • Nobel Prize Outreach AB. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angewandte Chemie International Edition, 48(17), 3042-3047. [Link]

  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. [Link]

Sources

Comprehensive HPLC Method Development and Validation Protocol for Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is a highly lipophilic, conjugated biaryl intermediate frequently synthesized via the Suzuki-Miyaura cross-coupling reaction. It is a critical structural motif in the development of angiotensin II receptor blockers (ARBs) and other advanced active pharmaceutical ingredients (APIs) [1].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires overcoming specific analytical challenges: resolving the main neutral ester from highly polar unreacted boronic acids, structurally similar positional isomers, and highly retained lipophilic homocoupled dimers. This application note details a self-validating, stability-indicating reversed-phase HPLC (RP-HPLC) protocol, grounded in ICH Q2(R1) validation standards, designed specifically for the rigorous impurity profiling of this biphenyl derivative.

Physicochemical Profiling & Chromatographic Rationale

To design an effective method, we must translate the molecule's physicochemical properties into chromatographic parameters. The causality behind our experimental choices is detailed below:

  • Stationary Phase Selection (The π−π Advantage): While a standard C18 column provides adequate hydrophobic retention, a Core-Shell Biphenyl stationary phase is strongly recommended for this analyte. The biphenyl core of the analyte and its Suzuki coupling impurities (e.g., homocoupled dimers) exhibit strong π−π interactions with the biphenyl stationary phase. This orthogonal selectivity provides superior resolution for closely related aromatic isomers that typically co-elute on traditional alkyl (C18) phases[2].

  • Mobile Phase & pH Control: The primary analyte is a neutral ester, meaning its retention is largely independent of mobile phase pH. However, the sample matrix contains ionizable impurities, specifically unreacted 4-cyanophenylboronic acid and the free carboxylic acid hydrolysis product (Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid). To prevent peak tailing and ensure reproducible retention of these impurities, the aqueous mobile phase must be highly acidic. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to ensure complete protonation of acidic byproducts [3].

  • Detection Wavelength: The extended conjugated π -system of the biphenyl ring, coupled with the cyano and ester auxochromes, yields a strong UV absorbance. A detection wavelength of 254 nm is selected to maximize the signal-to-noise ratio for the biphenyl chromophore while minimizing baseline drift caused by the gradient elution of TFA [4].

  • Elution Mode: A gradient elution is mandatory. An isocratic method would result in unacceptably long run times and broad, undetectable peaks for the highly lipophilic polychlorinated or homocoupled biphenyl impurities [5]. A gradient from 30% to 90% organic modifier ensures polar starting materials elute early, while strongly retained dimers elute as sharp peaks later in the run.

Method Development Workflow

The following diagram illustrates the logical progression of the method development lifecycle, ensuring a Quality by Design (QbD) approach.

Method_Dev_Workflow A 1. Physicochemical Profiling (LogP, pKa, UV Max) B 2. Column Selection (Biphenyl vs. C18 for π-π interactions) A->B C 3. Mobile Phase Optimization (Acidic Modifier for Free Acids) B->C D 4. Gradient Design (Elution of Homocoupled Dimers) C->D E 5. System Suitability Test (SST) (Self-Validating Resolution Mix) D->E F 6. ICH Q2(R1) Validation (Specificity, Precision, Robustness) E->F

Fig 1. Sequential HPLC method development workflow for biphenyl derivatives.

Experimental Protocol

This protocol is designed as a self-validating system. It requires the preparation of a System Suitability Test (SST) solution to verify column performance and system baseline before any sample analysis occurs.

Reagents and Materials
  • Analyte: Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Kinetex® Biphenyl, 150 x 4.6 mm, 2.6 µmCore-shell technology maximizes efficiency; biphenyl ligand enhances π−π selectivity.
Mobile Phase A 0.1% TFA in WaterControls ionization of polar impurities; provides a stable baseline.
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent for highly lipophilic biphenyls.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns, balancing speed and backpressure.
Column Temperature 40°CReduces mobile phase viscosity, improving mass transfer and sharpening peaks.
Injection Volume 10 µLPrevents column overloading while maintaining adequate sensitivity for impurities.
Detection UV at 254 nmOptimal absorbance maximum for conjugated biphenyl systems.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Target
0.07030Retention of polar boronic acids and free acids.
2.07030Isocratic hold to stabilize early eluters.
12.01090Linear ramp to elute the main biaryl ester.
17.01090Isocratic hold to flush homocoupled dimers.
17.17030Return to initial conditions.
22.07030Column re-equilibration.
Step-by-Step Sample Preparation

Causality Note: The sample diluent is critical. Dissolving a highly lipophilic compound in 100% Acetonitrile and injecting it into a 30% Acetonitrile mobile phase causes a "solvent effect," leading to peak splitting and distortion. We use an 80:20 ACN:Water mixture to balance analyte solubility with initial mobile phase compatibility.

  • Diluent Preparation: Mix 800 mL of HPLC-grade Acetonitrile with 200 mL of Milli-Q Water. Degas by sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • System Suitability (SST) Solution: Spike the Working Standard Solution with 1% (w/w) of 4-cyanophenylboronic acid and 1% (w/w) of 4,4'-dicyanobiphenyl (or available homocoupled impurities) to act as a resolution marker.

System Suitability & ICH Q2(R1) Validation Criteria

Before deploying the method for routine analysis or batch release, it must be validated according to ICH Q2(R1) guidelines [6]. The system must self-validate by passing the following criteria using the SST solution.

Table 3: System Suitability and Validation Acceptance Criteria

ParameterICH Q2(R1) RequirementTarget Specification for this Method
Retention Time Precision Evaluate system stability%RSD 1.0% (n=6 injections)
Peak Area Precision Evaluate injection repeatability%RSD 2.0% (n=6 injections)
Tailing Factor ( Tf​ ) Assess peak symmetry Tf​≤1.5 for the main peak
Theoretical Plates ( N ) Assess column efficiency N≥5,000
Resolution ( Rs​ ) Assess specificity Rs​≥2.0 between the main peak and the nearest eluting impurity
Linearity R2 across 25% to 150% of target R2≥0.999
Troubleshooting Out-of-Specification (OOS) Results
  • Loss of Resolution ( Rs​<2.0 ): If the main peak co-elutes with a des-methyl impurity, the π−π interactions are likely degrading. Replace the Biphenyl column or decrease the initial gradient slope (e.g., extend the gradient time from 12 to 15 minutes).

  • Peak Tailing ( Tf​>1.5 ): If the free acid impurity exhibits severe tailing, verify the pH of Mobile Phase A. TFA is volatile; if the mobile phase has been sitting for >48 hours, the TFA may have evaporated, raising the pH and causing partial ionization of the carboxylic acid. Prepare fresh mobile phase.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2764426, Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate." PubChem, [Link]

  • Antonini, E., et al. "Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column." Molecules, vol. 24, no. 2, 2019. [Link]

  • Snyder, Lloyd R., Kirkland, Joseph J., and Glajch, Joseph L. Practical HPLC Method Development. 2nd ed., Wiley-Interscience, 1997. [Link]

  • Teotia, S., et al. "Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae." Journal of Chromatographic Science, vol. 54, no. 6, 2016, pp. 917-922. [Link]

  • Guidry, E. N., et al. "Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity." Organic Process Research & Development, vol. 13, no. 3, 2009. [Link]

  • U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA, Sept. 2021. [Link]

Application Note: The Role of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate in the Convergent Synthesis of Telmisartan Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Nuance

Telmisartan is a highly potent, non-peptide Angiotensin II Receptor Blocker (ARB) widely prescribed for hypertension and cardiovascular risk reduction. The conventional industrial synthesis of telmisartan relies on a convergent approach, coupling a central dibenzimidazole core with a functionalized biphenyl scaffold[1].

While standard commercial syntheses utilize methyl 4'-methylbiphenyl-2-carboxylate or 2-cyano-4'-methylbiphenyl as the primary electrophilic precursors[2], the introduction of methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate represents a sophisticated divergence in analog design.

Structural Causality: In standard telmisartan, the benzimidazole core is linked via the 4'-methyl group of the biphenyl system, leaving a carboxylic acid at the 2-position. Conversely, methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate features a 2-methyl group and dual masked-acid handles (a 4'-cyano group and a 4-carboxylate). Utilizing this specific isomer shifts the benzylic bromination site to the 2-position. Following N-alkylation and global hydrolysis, this yields a novel positional analog of telmisartan featuring a bis-carboxylic acid pharmacophore. This structural modification is critical for researchers aiming to alter the binding affinity at the AT1 receptor or modulate the drug's pharmacokinetic profile.

Mechanistic Role of the Biphenyl Intermediate

The synthesis of the telmisartan analog utilizing this highly functionalized biphenyl intermediate proceeds through three critical mechanistic phases:

  • Benzylic Activation (Radical Bromination): The 2-methyl group serves as the sole benzylic site. Through a Wohl-Ziegler reaction, this methyl group is selectively brominated to form a highly reactive electrophile. The cyano and ester groups are electron-withdrawing, which slightly deactivates the aromatic rings, thereby preventing unwanted electrophilic aromatic substitution.

  • Regioselective N-Alkylation: The bromomethyl biphenyl intermediate acts as the electrophilic partner in an SN​2 reaction with the deprotonated dibenzimidazole core. The steric bulk of the biphenyl system dictates the transition state geometry, ensuring regioselective attack by the less sterically hindered nitrogen of the benzimidazole.

  • Global Hydrolysis: The cyano and methyl ester groups act as robust protecting groups during the harsh alkylation step. In the final stage, both functional groups undergo base-catalyzed hydrolysis at elevated temperatures to unmask the active bis-carboxylic acid[3].

G A Functionalized Biphenyl B Radical Bromination A->B C Bromomethyl Intermediate B->C D N-Alkylation (SN2) C->D E Protected Analog D->E F Global Hydrolysis E->F G Telmisartan Analog API F->G H Dibenzimidazole Core H->D

Fig 1. Convergent synthetic workflow utilizing functionalized biphenyl intermediates.

Quantitative Data: Precursor Comparison

The choice of biphenyl precursor significantly impacts reaction kinetics and downstream processing. The table below summarizes the performance of the dual-handle intermediate against standard commercial precursors.

Precursor ScaffoldBromination Yield (%)Alkylation RegioselectivityHydrolysis Temp (°C)Overall API Yield (%)
2-Cyano-4'-methylbiphenyl85 - 88> 95%150 - 16072 - 75
Methyl 4'-methylbiphenyl-2-carboxylate82 - 86> 94%120 - 13068 - 71
Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate 80 - 84 > 92% 140 - 150 65 - 68 *

*Note: The slightly lower overall yield for the dual-handle intermediate is attributed to the thermodynamic energy required to achieve global hydrolysis of both the sterically hindered nitrile and the ester.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Radical Bromination of the Biphenyl Scaffold

Objective: Selectively brominate the 2-methyl group without inducing ring bromination.

  • Causality: N-Bromosuccinimide (NBS) is utilized instead of Br2​ gas to maintain a low, steady-state concentration of bromine radicals. Azobisisobutyronitrile (AIBN) is chosen as the radical initiator due to its precise decomposition kinetics at 80°C.

  • Procedure:

    • Charge a dry, nitrogen-purged reactor with 1.0 eq of methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate and 10 volumes of chlorobenzene.

    • Add 1.05 eq of NBS and 0.05 eq of AIBN.

    • Heat the mixture to 80–85°C for 4 hours.

    • Validation Check: Monitor via HPLC. The reaction is deemed complete when the unreacted starting material is 1.0%.

    • Cool to 0°C, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the bromomethyl intermediate.

Protocol B: Regioselective N-Alkylation

Objective: Couple the bromomethyl intermediate with the dibenzimidazole core.

  • Causality: Potassium hydroxide (KOH) is used to deprotonate the dibenzimidazole. The reaction is conducted in an aprotic polar solvent (N,N-Dimethylacetamide, DMAc) to ensure the resulting benzimidazolide anion remains unsolvated, thereby maximizing its nucleophilicity for the SN​2 attack.

Pathway N1 Dibenzimidazole Core N2 Deprotonation (KOH / t-BuOK) N1->N2 N3 Benzimidazolide Anion N2->N3 N4 Nucleophilic Attack (SN2) on Bromomethyl Biphenyl N3->N4 N5 Regioselective N-Alkylation N4->N5

Fig 2. Mechanistic pathway of the regioselective SN2 N-alkylation step.

  • Procedure:

    • Dissolve 1.0 eq of the dibenzimidazole core in 8 volumes of DMAc.

    • Add 1.2 eq of powdered KOH and stir at 25°C for 30 minutes to ensure complete deprotonation.

    • Slowly add a solution of the bromomethyl intermediate (1.05 eq in 2 volumes of DMAc) dropwise over 1 hour to prevent localized heating and bis-alkylation.

    • Stir at ambient temperature for 12 hours.

    • Validation Check: Quench a 1 mL aliquot in water and extract with EtOAc; TLC should show the disappearance of the bromomethyl electrophile.

    • Precipitate the protected product by adding water, filter, and dry.

Protocol C: Global Hydrolysis to the API Analog

Objective: Unmask the bis-carboxylic acid pharmacophore.

  • Causality: The cyano group and the ester are highly sterically hindered by the adjacent biphenyl linkage. Standard aqueous hydrolysis is insufficient. Ethylene glycol is utilized as the solvent because its high boiling point permits the reaction to be driven at 150°C, overcoming the activation energy barrier required to hydrolyze the nitrile via an amide intermediate into the final carboxylate[3].

  • Procedure:

    • Suspend the protected telmisartan analog in 5 volumes of ethylene glycol.

    • Add 4.0 eq of KOH flakes.

    • Heat the mixture to 150–155°C for 15–18 hours.

    • Validation Check: HPLC must confirm the absence of both the intermediate amide and the unhydrolyzed ester.

    • Cool to 50°C, dilute with water, and adjust the pH to 5.5–6.0 using glacial acetic acid to precipitate the zwitterionic API.

    • Filter, wash with copious amounts of water to remove residual ethylene glycol, and dry under vacuum at 85°C.

References

  • [2] Title: Process for preparing telmisartan. Source: US Patent US7943781B2. URL:

  • [3] Title: A new process for the preparation of pure telmisartan. Source: WO2011077444A1. URL:

  • [1] Title: New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Source: Asian Journal of Chemistry. URL:

Sources

Grignard reaction for the preparation of 2-cyano-4'-methylbiphenyl

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2-Cyano-4'-methylbiphenyl via Grignard Reaction

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-cyano-4'-methylbiphenyl, a critical intermediate in the manufacturing of sartan-class antihypertensive drugs.[1][2][3] The methodology centers on the Grignard reaction, a robust and scalable method for carbon-carbon bond formation. Specifically, this guide details the preparation of a p-tolyl Grignard reagent and its subsequent transition metal-catalyzed cross-coupling (Kumada coupling) with 2-chlorobenzonitrile.[4] We delve into the underlying reaction mechanism, provide a step-by-step experimental protocol, address critical safety considerations, and offer a comparative analysis with alternative synthetic routes such as the Suzuki coupling. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, providing the technical insights necessary for successful laboratory-scale synthesis and process optimization.

Introduction and Scientific Principle

2-Cyano-4'-methylbiphenyl, also known as o-tolylbenzonitrile (OTBN), is a pivotal building block for Angiotensin II receptor antagonists, a class of drugs widely prescribed for hypertension.[1] The efficient synthesis of this biaryl compound is of significant industrial importance. The Grignard reaction offers a powerful and cost-effective approach, valued for its high reactivity and the use of readily available starting materials.

The overall synthesis is a two-stage process:

  • Formation of the Grignard Reagent: An organomagnesium halide (Grignard reagent) is prepared by reacting an aryl halide, such as p-chlorotoluene, with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).[5][6] This reaction transforms the electrophilic carbon of the aryl halide into a potent nucleophile.[7][8]

  • Catalyzed Cross-Coupling: The prepared p-tolylmagnesium chloride is then coupled with 2-chlorobenzonitrile in the presence of a transition metal catalyst, typically based on manganese (Mn) or nickel (Ni).[3][9] This step, a form of Kumada coupling, forms the desired carbon-carbon bond between the two aromatic rings.

The high reactivity of Grignard reagents necessitates strict control over reaction conditions, particularly the exclusion of water and other protic species, to prevent quenching of the reagent and ensure high product yield.[10][11]

Reaction Mechanism and Catalytic Cycle

The reaction proceeds via the initial formation of the Grignard reagent, where magnesium undergoes oxidative addition into the carbon-chlorine bond of p-chlorotoluene. The subsequent Kumada coupling follows a catalytic cycle involving the transition metal catalyst.

Figure 1: Simplified Reaction Mechanism cluster_0 Grignard Reagent Formation cluster_1 Kumada Catalytic Cycle pClToluene p-Chlorotoluene (Ar-Cl) Grignard p-Tolylmagnesium Chloride (Ar-MgCl) pClToluene->Grignard Anhydrous THF Mg Magnesium (Mg) Mg->Grignard Anhydrous THF Transmetalation Transmetalation Ar'-M(II)-Ar Grignard->Transmetalation Catalyst_Start Mn(II) or Ni(II) Catalyst Oxidative_Addition Oxidative Addition Ar'-M(II)-Cl Catalyst_Start->Oxidative_Addition + Ar'-Cl Oxidative_Addition->Transmetalation + Ar-MgCl Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst_Start Catalyst Regeneration Product 2-Cyano-4'-methylbiphenyl (Ar-Ar') Reductive_Elimination->Product Product Release oCNB 2-Chlorobenzonitrile (Ar'-Cl) oCNB->Oxidative_Addition Figure 2: Experimental Synthesis Workflow Start Start: Assemble Dry Glassware under Nitrogen Prep_Grignard Part A: Prepare Grignard Reagent (p-Tolylmagnesium Chloride) Start->Prep_Grignard Prep_Coupling Part B: Prepare Coupling Solution (2-Chlorobenzonitrile + Catalyst) Start->Prep_Coupling Coupling_Reaction Part C: Cross-Coupling Reaction (Slow addition of Grignard at -5 to 5 °C) Prep_Grignard->Coupling_Reaction Prep_Coupling->Coupling_Reaction Quench Part D: Reaction Quench (Add dilute HCl) Coupling_Reaction->Quench Extract Part E: Extraction (Separate organic layer) Quench->Extract Purify Part F: Purification (Distillation / Recrystallization) Extract->Purify End Final Product: 2-Cyano-4'-methylbiphenyl Purify->End

Caption: A high-level overview of the synthesis workflow.

Part A: Preparation of p-Tolylmagnesium Chloride Grignard Reagent
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Charging: Charge the flask with magnesium turnings (1.2 eq.) and a single crystal of iodine. The iodine acts as an initiator by exposing a fresh magnesium surface. [12]3. Initiation: Add a small portion (approx. 10%) of a solution of p-chlorotoluene (1.0 eq.) in anhydrous THF via the dropping funnel. The disappearance of the iodine color and a gentle reflux indicate reaction initiation. If the reaction does not start, gentle warming may be applied.

  • Grignard Formation: Once initiated, add the remaining p-chlorotoluene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete consumption of the magnesium. [13]The resulting grey-to-brown solution is the p-tolylmagnesium chloride reagent.

Part B: Catalyzed Cross-Coupling Reaction
  • Coupling Solution Preparation: In a separate, dry, nitrogen-flushed flask, dissolve 2-chlorobenzonitrile (0.9 eq.) and manganese (II) chloride (MnCl₂, 0.02-0.05 eq.) in anhydrous THF. [5]2. Reaction Conditions: Cool this solution to between -5 °C and 5 °C using an ice-salt or dry ice-acetone bath. [5]3. Addition: Slowly add the prepared Grignard reagent from Part A to the cooled 2-chlorobenzonitrile solution via a cannula or the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition to minimize the formation of homocoupling byproducts. [5]4. Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-3 hours, then warm to room temperature and stir for an additional hour. [2]Monitor the reaction progress by TLC or GC analysis.

Part C: Workup and Purification
  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid (e.g., 5-10% HCl). This step neutralizes any unreacted Grignard reagent and dissolves magnesium salts. [2][5]2. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., toluene or diethyl ether). Combine all organic layers.

  • Washing: Wash the combined organic phase sequentially with water, a saturated sodium bicarbonate solution, and finally with brine (saturated NaCl solution). [2]4. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-cyano-4'-methylbiphenyl can be purified by vacuum distillation followed by recrystallization from a suitable solvent, such as petroleum ether or a mixed solvent system, to afford the final product as a white crystalline solid. [1][5]

Product Characterization

The identity and purity of the synthesized 2-cyano-4'-methylbiphenyl should be confirmed using standard analytical techniques.

Figure 3: Purification and Analysis Workflow Crude Crude Product (After Workup) Distill Vacuum Distillation Crude->Distill Recrystallize Recrystallization Distill->Recrystallize Pure_Product Purified Solid Product Recrystallize->Pure_Product Analysis Characterization Pure_Product->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR FTIR FTIR Analysis->FTIR MS Mass Spectrometry Analysis->MS MP Melting Point Analysis->MP

Caption: Standard workflow for product purification and analysis.

Parameter Expected Result
Appearance White to cream crystalline powder or flakes. [14]
Molecular Formula C₁₄H₁₁N
Molecular Weight 193.25 g/mol [15][16]
Melting Point 48-54 °C [14]
¹H NMR (CDCl₃) δ ~7.30-7.70 (m, 8H, Ar-H), ~2.48 (s, 3H, -CH₃) ppm. [17]
FTIR (ATR) Key peaks expected for C≡N stretch (~2220-2230 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), and C=C aromatic stretch (~1400-1600 cm⁻¹).

Comparative Analysis: Grignard vs. Suzuki Coupling

While the Grignard/Kumada coupling is effective, the Suzuki-Miyaura coupling represents a major alternative for biaryl synthesis. [18][19]The choice of method often depends on factors like cost, substrate availability, and functional group tolerance.

Feature Grignard/Kumada Coupling Suzuki-Miyaura Coupling
Key Reagents Organomagnesium Halide (Grignard)Organoboronic Acid/Ester
Sensitivity Highly sensitive to moisture and protic functional groups (e.g., -OH, -NH₂, -COOH). High tolerance for a wide range of functional groups.
Starting Materials Aryl halides are inexpensive and readily available (e.g., p-chlorotoluene). [3]Boronic acids can be more expensive and may require separate synthesis.
Byproducts Magnesium salts; risk of homocoupling (Wurtz-type reaction). Boron-based byproducts, which are generally considered less toxic and easier to remove.
Catalyst Typically less expensive Ni or Mn catalysts. [3][19]Often requires more expensive Palladium (Pd) catalysts.
Industrial Viability Well-established and cost-effective for simple, robust intermediates.Preferred for complex molecules with sensitive functional groups, despite higher catalyst/reagent cost.

Conclusion

The Grignard reaction provides an efficient, scalable, and economically viable pathway for the synthesis of 2-cyano-4'-methylbiphenyl. The primary advantages lie in the use of inexpensive and abundant starting materials like p-chlorotoluene. However, success is critically dependent on rigorous control of reaction parameters, especially the maintenance of anhydrous and inert conditions. By following the detailed protocols and safety guidelines outlined in this document, researchers can reliably produce this key pharmaceutical intermediate with high yield and purity.

References

  • What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Quora.
  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). American Chemical Society.
  • Grignard Reaction. (n.d.). American Chemical Society.
  • Preparation method for 2-cyano-4'-methylbiphenyl. (2013, December 25).
  • Grignard reaction safety. (2024, June 7). YouTube.
  • 4-FLUORO-2-METHYLPHENYLMAGNESIUM BROMIDE synthesis. (n.d.). ChemicalBook.
  • CN104072387A - Preparation method of 2-cyano-4' -methyl biphenyl. (n.d.).
  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl. (2019, November 28). ChemicalBook.
  • CN103467341B - Preparation method for 2-cyano-4'-methylbiphenyl. (n.d.).
  • Chemistry Grignard Reaction Mechanism | S
  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018, July 16). University of California, Santa Barbara.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • Navigating Biphenyl Impurity in Grignard Reactions with 1-Bromo-3,5-dichlorobenzene: A Compar
  • Spectroscopic Comparison of 4'-Bromomethyl-2-cyanobiphenyl and its Synthetic Precursors and Byproducts. (n.d.). Benchchem.
  • Grignard Reaction Mechanisms | Real Time Monitoring in B
  • 2-Cyano-4'-methylbiphenyl - Optional[
  • 2-Cyano-4'-methylbiphenyl | C14H11N | CID 145512. (n.d.). PubChem - NIH.
  • The preparation method of 2-cyano-4'-methylbiphenyl. (2017, April 12).
  • Grignard Reaction. (n.d.). University of California, Davis.
  • The Grignard Reaction Mechanism. (2025, August 6). Chemistry Steps.
  • Improved Processes For The Preparation Of 2 Cyano 4 Methylbiphenyl Deriv
  • An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. (n.d.). Journal of the Korean Chemical Society.
  • Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. (2025, October 16). Synple Chem.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). RSC Publishing.
  • 2-Cyano-4'-methylbiphenyl, 98+%. (n.d.). Thermo Scientific Chemicals.
  • 4-methoxyphenylmagnesium bromide: Organic Chemistry Study... (2025, August 15). Fiveable.
  • Application Notes and Protocols for the Synthesis of 4-Methylbiphenyl via Grignard Reagent Chemistry. (n.d.). Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate via Suzuki-Miyaura cross-coupling presents a unique intersection of steric and electronic challenges. The ortho-methyl group on the electrophile (methyl 4-bromo-3-methylbenzoate) physically impedes oxidative addition and transmetalation, while the strongly electron-withdrawing cyano group on the nucleophile (4-cyanophenylboronic acid) accelerates base-catalyzed protodeboronation[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you maximize yield and purity.

Mechanistic Bottlenecks & System Overview

To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. The diagram below maps the specific steric and electronic stress points when coupling these two highly functionalized rings.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex [Ar1-Pd(II)-Br] Sterically Hindered by o-Methyl Pd0->OxAdd Methyl 4-bromo-3-methylbenzoate TransMet Transmetalation Complex [Ar1-Pd(II)-Ar2] Prone to Protodeboronation OxAdd->TransMet 4-Cyanophenylboronic acid + Base (Rate-Limiting) RedElim Reductive Elimination Biphenyl Formation TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Methyl 4'-cyano-2-methyl [1,1'-biphenyl]-4-carboxylate RedElim->Product Yields Target

Figure 1: Suzuki-Miyaura catalytic cycle highlighting steric and electronic bottlenecks.

Quantitative Optimization Matrix

Based on empirical optimization studies of ortho-substituted biphenyls, the choice of ligand and base drastically shifts the reaction outcome[2][3]. The table below summarizes comparative data for this specific coupling profile.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Major ByproductDiagnostic Notes
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene/EtOH/H₂O9045%BenzonitrileSlow transmetalation; high boronic acid degradation.
Pd(dppf)Cl₂ (3 mol%)K₂CO₃ (aq)Dioxane/H₂O (4:1)9072%Homocoupled biphenylBetter oxidative addition, but homocoupling persists.
Pd₂(dba)₃ / SPhos (2 mol%) K₃PO₄ (anhydrous) Toluene/H₂O (10:1) 100 >95% Trace (<2%) SPhos overcomes ortho-sterics; K₃PO₄ prevents ester hydrolysis.

Deep-Dive Troubleshooting FAQs

Q1: Why am I seeing massive amounts of benzonitrile and low product yield? A1: This is classic protodeboronation. The strongly electron-withdrawing para-cyano group makes the C-B bond of 4-cyanophenylboronic acid highly susceptible to hydrolytic cleavage under basic conditions[1]. When transmetalation is slowed down by the ortho-methyl group on your aryl bromide, protodeboronation outcompetes the cross-coupling. Solution: Switch to a milder, less nucleophilic base system (e.g., K₃PO₄ in Toluene/H₂O)[4]. Additionally, use a highly active, bulky Buchwald ligand like SPhos to accelerate transmetalation[3].

Q2: My methyl ester is hydrolyzing into a carboxylic acid during the reaction. How do I prevent this? A2: Strong aqueous bases (like NaOH, KOH, or even prolonged exposure to Na₂CO₃ at reflux) will rapidly saponify the methyl ester on your electrophile. Solution: Replace carbonate/hydroxide bases with Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF). Minimize the aqueous volume (e.g., 10:1 organic:aqueous ratio) to limit hydrolytic potential while still providing enough water to activate the boronic acid.

Q3: I am observing significant homocoupling of the 4-cyanophenylboronic acid (forming 4,4'-dicyanobiphenyl). What causes this? A3: Homocoupling is an oxygen-driven side reaction that becomes prominent when the main catalytic cycle is stalled. Because the ortho-methyl group creates a high energy barrier for transmetalation, any dissolved oxygen in the system will intercept the palladium intermediate to couple two boronic acid molecules. Solution: Rigorously degas all solvents using the freeze-pump-thaw method or by sparging with ultra-pure Argon for at least 30 minutes prior to adding the palladium catalyst.

SideReactions BoronicAcid 4-Cyanophenylboronic Acid (Electron-Deficient) BaseActivation Boronate Complex [Ar-B(OH)3]- BoronicAcid->BaseActivation Base / H2O CrossCoupling Transmetalation (Fast with SPhos) BaseActivation->CrossCoupling Pd(II)-Ar1 Protodeboronation Hydrolytic Cleavage (Slow Transmetalation) BaseActivation->Protodeboronation Excess Base / Heat Product Desired Biphenyl CrossCoupling->Product Byproduct Benzonitrile (Dead End) Protodeboronation->Byproduct

Figure 2: Competing pathways of 4-cyanophenylboronic acid under basic Suzuki conditions.

Optimized Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Each phase includes a diagnostic check to ensure the chemical environment is properly tuned before proceeding to the next step.

Step 1: Preparation & Degassing (Critical Step)
  • Action: In a Schlenk flask, combine Toluene (10 mL) and distilled H₂O (1 mL). Sparge with Argon for 30 minutes.

  • Causality: Removing dissolved oxygen completely shuts down the oxidative homocoupling pathway.

  • Validation Check: A properly degassed solvent will yield <1% of the 4,4'-dicyanobiphenyl byproduct in the final crude NMR.

Step 2: Reagent Loading
  • Action: Add Methyl 4-bromo-3-methylbenzoate (1.0 eq, 1.0 mmol) and 4-Cyanophenylboronic acid (1.2 eq, 1.2 mmol). Add anhydrous K₃PO₄ (2.0 eq, 2.0 mmol).

  • Causality: A slight 0.2 eq excess of boronic acid compensates for unavoidable minor protodeboronation without artificially driving homocoupling. K₃PO₄ is basic enough to form the active boronate species but mild enough to preserve the methyl ester.

Step 3: Catalyst Addition (Inert Atmosphere)
  • Action: Maintaining a strict Argon counterflow, add Pd₂(dba)₃ (1.0 mol%) and SPhos (2.4 mol%).

  • Causality: SPhos is a bulky, electron-rich biaryl phosphine ligand. It forces the palladium center into a highly active mono-ligated state (L₁Pd), which drastically lowers the activation barrier for transmetalating sterically hindered ortho-substituted arenes[2][3].

Step 4: Reaction Execution & In-Process Validation
  • Action: Seal the flask and heat to 90 °C for 4-6 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1) or HPLC at the 3-hour mark.

    • Scenario A: Disappearance of the starting bromide indicates successful completion.

    • Scenario B: If the bromide persists but the boronic acid is consumed (visualized via UV), protodeboronation has occurred. Corrective Action: Spike the reaction with an additional 0.2 eq of boronic acid.

Step 5: Workup
  • Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

References

  • Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides Source: PMC, National Institutes of Health. URL:[Link]

  • A Straightforward Substitution Strategy to Tune BODIPY Dyes Spanning the Near-Infrared Region via Suzuki–Miyaura Cross-Coupling Source: MDPI. URL:[Link]

  • An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides Source: Organic Letters, ACS Publications. URL:[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: PMC, National Institutes of Health. URL:[Link]

Sources

Technical Support Center: Purification of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions encountered during its purification from a typical Suzuki coupling reaction mixture.

Introduction

Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the angiotensin II receptor blocker, Telmisartan. Its synthesis, commonly achieved via a Suzuki-Miyaura cross-coupling reaction, often results in a crude product containing unreacted starting materials, byproducts, and catalyst residues. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the final API quality.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established purification principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate.

Issue 1: Oily Product After Crystallization

Question: I performed a crystallization of my crude product, but instead of a solid, I obtained an oil or a sticky solid. What went wrong?

Answer: "Oiling out" during crystallization is a common issue that occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its true crystallization point. This is often due to the presence of impurities that depress the melting point of the desired compound.

Probable Causes & Solutions:

Cause Solution
Cooling too rapidly Slow, controlled cooling is crucial for crystal growth. Consider allowing the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator.
Presence of polar impurities (e.g., triphenylphosphine oxide) If the crude product contains significant amounts of polar byproducts, a pre-purification step is recommended. A silica plug filtration or a short column chromatography can remove these impurities before attempting crystallization.
Inappropriate solvent system The chosen solvent may be too good, leading to high solubility even at low temperatures. Experiment with a mixed solvent system. For instance, if you are using a highly polar solvent, try adding a less polar co-solvent to decrease solubility upon cooling. A common system for this compound is isopropanol/water.

Workflow for Overcoming Oiling Out:

Technical Support Center: Troubleshooting the Synthesis of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate via the Suzuki-Miyaura cross-coupling of methyl 4-bromo-3-methylbenzoate and (4-cyanophenyl)boronic acid is a critical C-C bond-forming step. However, the presence of orthogonal functional groups (a base-sensitive methyl ester and a reducible nitrile) alongside the inherent instability of boronic acids often leads to a complex side-product profile.

This guide provides mechanistic troubleshooting, self-validating protocols, and diagnostic workflows to help you achieve >90% desired product yield.

Quantitative Side-Product Profiling

Understanding how reaction conditions dictate the product distribution is the first step in troubleshooting. The table below summarizes the quantitative impact of various parameters on the formation of the desired biphenyl versus common side products.

Reaction ConditionDesired Product (%)4,4'-Dicyanobiphenyl(Homocoupling) (%)Benzonitrile(Protodeboronation) (%)Carboxylic Acid(Ester Hydrolysis) (%)
Standard Biphasic (Air, K₂CO₃, H₂O/Dioxane, 80°C)45201520
Degassed Biphasic (N₂, K₂CO₃, H₂O/Dioxane, 80°C)65<21518
Degassed, Bulky Ligand (N₂, XPhos, H₂O/Dioxane, 80°C)50<23513
Anhydrous, TMSOK (N₂, dppf, THF, 60°C)92 <2 <5 0

Data represents typical LC-MS (UV 254 nm) area percentages during process optimization.

Troubleshooting FAQs

Q1: Why am I seeing significant amounts of 4,4'-dicyanobiphenyl in my crude mixture?

A1: The formation of symmetrical biaryls (4,4'-dicyanobiphenyl) is the result of boronic acid homocoupling. Mechanistically, this is almost exclusively driven by the presence of molecular oxygen. Oxygen acts as an oxidant, converting the active Pd(0) species into a peroxo-Pd(II) complex. This complex facilitates the transmetalation of two equivalents of (4-cyanophenyl)boronic acid, followed by reductive elimination to yield the homocoupled product. Solution: Thoroughly degas your solvent system using the freeze-pump-thaw method or vigorous argon sparging for at least 30 minutes prior to catalyst addition.

Q2: I switched to a bulky phosphine ligand (e.g., XPhos) to accelerate the reaction, but now I observe increased benzonitrile formation. Why?

A2: Benzonitrile is the product of protodeboronation (the replacement of the C-B bond with a C-H bond). While bulky, electron-rich phosphine ligands are traditionally used to accelerate difficult oxidative additions, recent comprehensive mechanistic studies reveal a paradoxical effect: bulky ligands actually promote palladium-catalyzed protodeboronation[1],[2]. The extreme steric bulk destabilizes the transition state of the desired transmetalation step, kinetically favoring the off-cycle protonolysis of the boronic acid by trace water. Solution: Revert to less sterically demanding ligands like dppf or PPh₃. Since methyl 4-bromo-3-methylbenzoate is an activated aryl bromide, oxidative addition is not the rate-limiting step, making bulky ligands unnecessary and detrimental.

Q3: My LC-MS shows a mass corresponding to 4'-cyano-2-methyl-[1,1'-biphenyl]-4-carboxylic acid. How do I prevent my methyl ester from hydrolyzing?

A3: Methyl esters are highly susceptible to saponification under standard biphasic Suzuki conditions, which typically employ aqueous inorganic bases (e.g., K₂CO₃, NaOH) at elevated temperatures. Solution: Transition to an anhydrous cross-coupling protocol using Potassium Trimethylsilanolate (TMSOK). TMSOK is an organic-soluble base that promotes rapid transmetalation via the "boronate mechanism" without the need for water, completely suppressing ester hydrolysis while maintaining high catalytic turnover[3],[4].

Q4: What causes the formation of methyl 3-methylbenzoate (dehalogenation of my starting material)?

A4: Dehalogenation occurs when the intermediate Pd(II)-aryl complex undergoes β-hydride elimination. This usually happens if you are using alcoholic solvents (like ethanol or methanol) as co-solvents. The alkoxide coordinates to palladium, undergoes β-hydride elimination to form a Pd-hydride, which then reductively eliminates with the aryl group to form the dehalogenated arene. Solution: Strictly avoid protic/alcoholic solvents. Use anhydrous THF or 1,4-dioxane.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve side product formation based on your LC-MS readouts.

TroubleshootingWorkflow Start LC-MS Analysis of Crude Mixture Identify Major Side Product Side1 High 4,4'-Dicyanobiphenyl (Homocoupling) Start->Side1 Side2 High Benzonitrile (Protodeboronation) Start->Side2 Side3 Carboxylic Acid Formation (Ester Hydrolysis) Start->Side3 Side4 Methyl 3-methylbenzoate (Dehalogenation) Start->Side4 Sol1 Action: Thoroughly degas solvents (Remove O2 to prevent Pd oxidation) Side1->Sol1 Sol2 Action: Reduce ligand steric bulk (e.g., switch XPhos to dppf) Side2->Sol2 Sol3 Action: Use anhydrous conditions (TMSOK in THF) Side3->Sol3 Sol4 Action: Remove alcoholic solvents (Prevent β-hydride elimination) Side4->Sol4

Diagnostic workflow for identifying and resolving common side products in Suzuki-Miyaura couplings.

Self-Validating Standard Operating Procedure (SOP)

Optimized Anhydrous Synthesis of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

This protocol utilizes anhydrous TMSOK to prevent ester hydrolysis and strict inert conditions to prevent homocoupling. Every step includes an In-Process Control (IPC) to ensure the system is self-validating.

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, dissolve methyl 4-bromo-3-methylbenzoate (1.0 eq) and (4-cyanophenyl)boronic acid (1.1 eq) in anhydrous THF (0.2 M). Sparge the solution with ultra-pure Argon for 30 minutes.

  • Causality: Removing dissolved oxygen prevents the formation of peroxo-Pd(II) species, completely shutting down the boronic acid homocoupling pathway.

  • Validation: Visual Check - Ensure no micro-bubbles remain. Sensor Check - Use an inline oxygen sensor on the exhaust line to confirm O₂ levels are <5 ppm before proceeding.

Step 2: Catalyst & Base Addition

  • Action: Under a positive pressure of Argon, add Pd(dppf)Cl₂ (0.05 eq) and Potassium Trimethylsilanolate (TMSOK) (2.0 eq).

  • Causality: Pd(dppf)Cl₂ provides a balanced steric environment, preventing the bulky-ligand-induced protodeboronation seen with Buchwald ligands. TMSOK enables the "boronate mechanism" transmetalation without the hydroxide ions that cause ester saponification.

  • Validation: Colorimetric Check - The solution should transition from pale yellow to a deep red/orange within 5 minutes, indicating the successful reduction of Pd(II) to the active Pd(0) catalytic species.

Step 3: Transmetalation & Coupling

  • Action: Heat the reaction mixture to 60°C for 2 hours under Argon.

  • Causality: 60°C provides sufficient thermal energy to overcome the transmetalation activation barrier while remaining low enough to prevent thermal degradation of the cyano group.

  • Validation: Analytical Check - Pull a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS. The reaction is validated to proceed to Step 4 when the aryl bromide peak is <2% AUC, and the [M+H]+ 238.1 m/z peak (carboxylic acid side product) is entirely absent.

Step 4: Quench & Workup

  • Action: Cool to room temperature. Quench the reaction by filtering through a short pad of silica gel to remove the palladium catalyst and silanolate salts, eluting with Ethyl Acetate. Concentrate under reduced pressure.

  • Causality: Silica filtration immediately halts the catalytic cycle and removes inorganic byproducts without introducing aqueous workup steps that could complicate phase separation or induce late-stage hydrolysis.

  • Validation: Gravimetric/NMR Check - The crude mass should align with >95% theoretical yield. ¹H NMR should show intact methyl ester singlet at ~3.9 ppm and the absence of aldehyde/carboxylic acid protons.

References

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation , Journal of the American Chemical Society / ChemRxiv.[Link]

  • The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism” , PMC / NIH.[Link]

Sources

Technical Support Center: Advanced Troubleshooting for Sartan Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist

As a process chemist, I have seen countless scale-up campaigns fail not because the fundamental chemistry was flawed, but because the physical reality of the reactor did not match the idealized conditions of the fume hood. The synthesis of sartan biphenyl—specifically 2-cyano-4'-methylbiphenyl (OTBN) —and its subsequent conversion to a tetrazole ring is a classic example of this phenomenon.

In this workflow, you are balancing a sensitive Suzuki-Miyaura cross-coupling against stringent ICH Q3D heavy metal regulatory limits, followed by a highly energetic azide cycloaddition. This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind common failures, providing you with self-validating systems to ensure your synthesis is robust, scalable, and safe.

Reaction Pathway Overview

ReactionWorkflow A o-Chlorobenzonitrile + p-Tolylboronic Acid B 2-Cyano-4'-methylbiphenyl (Sartan Biphenyl) A->B Pd Catalyst Suzuki Coupling C 5-(4'-methylbiphenyl-2-yl) -1H-tetrazole B->C NaN3, ZnBr2 [3+2] Cycloaddition

Figure 1: Two-step synthetic workflow for sartan tetrazole APIs.

Module 1: Biphenyl Core Assembly (Suzuki-Miyaura Coupling)

Q: Why am I observing high levels of the 4,4'-dimethylbiphenyl byproduct during the coupling of o-chlorobenzonitrile and p-tolylboronic acid? A: You are observing homocoupling of the boronic acid. Mechanistically, this is an oxidative process. When oxygen is present in your solvent, it oxidizes the active Pd(0) species to a peroxo-Pd(II) complex. This complex transmetalates two equivalents of the p-tolylboronic acid, leading to the reductive elimination of 4,4'-dimethylbiphenyl. Solution: Rigorous degassing (sparging with N₂ or Ar) is not just a best practice; it is a mechanistic prerequisite. Additionally, using a weaker base or optimizing your acid-binding agent (e.g., switching from Na₂CO₃ to K₃PO₄ in a PEG-400/water system) can suppress this side reaction while maintaining high yields[1].

Q: My conversion stalls at 80%. How can I push the Suzuki coupling to completion without increasing the palladium loading? A: Catalyst deactivation is likely occurring due to the aggregation of Pd(0) into inactive "palladium black." This happens when the rate of oxidative addition is slower than the rate of catalyst decay. Because o-chlorobenzonitrile is relatively unreactive compared to its bromo- or iodo- analogs, the Pd(0) intermediate has a longer half-life in solution, increasing the chance of aggregation. Solution: Shift to a solvent system that stabilizes the Pd(0) intermediate, such as a PEG-400/water matrix, or utilize a supported catalyst like polystyrene-triphenylphosphine palladium[2]. These environments prevent the physical agglomeration of the metal nanoparticles.

Module 2: Palladium Impurity Scavenging

Q: Traditional crystallization is failing to reduce our residual palladium below the ICH Q3D regulatory limits (< 10 ppm). What is the mechanistic failure here? A: Sartan intermediates contain electron-rich moieties—specifically the nitrile (-C≡N) group. The nitrile acts as a strong σ-donor and π-acceptor, effectively competing as a ligand for the palladium against your solvent. When the API crystallizes, the Pd-nitrile complex is seamlessly incorporated into the crystal lattice. Solution: You must exploit Pearson's Hard-Soft Acid-Base (HSAB) theory. Palladium is a "soft" metal. By introducing a functionalized silica scavenger with thiol (-SH) groups (e.g., SPM32), you provide a softer, more polarizable sulfur donor that thermodynamically outcompetes the nitrogen of the API's nitrile group[3].

Module 3: Tetrazole Ring Formation (Safety & Scalability)

Q: The standard protocol using sodium azide and triethylamine hydrochloride generates dangerous amounts of hydrazoic acid. How can we safely scale the tetrazole formation? A: Hydrazoic acid (HN₃) is highly volatile (bp 37 °C) and explosively unstable. It forms when sodium azide is exposed to Brønsted acids. To avoid this, you must change the activation mechanism of the reaction. Solution: Instead of using a Brønsted acid to activate the azide, use a Lewis acid to activate the nitrile. The Sharpless method utilizes Zinc Bromide (ZnBr₂) in an aqueous medium[4]. Zn(II) coordinates to the nitrile nitrogen, lowering the LUMO energy of the nitrile carbon and making it highly susceptible to nucleophilic attack by the azide ion. Because no Brønsted acid is added, HN₃ formation is minimized. Alternatively, migrating the synthesis to a continuous flow microreactor ensures that only minute quantities of hazardous intermediates are generated and consumed in situ[5].

Diagnostic Decision Tree

TroubleshootingLogic Start Sartan Biphenyl Synthesis Yield < 90% or High Impurities Check1 Is Homocoupling (4,4'-dimethylbiphenyl) > 2%? Start->Check1 Fix1 Rigorous N2 sparging; Optimize base to K3PO4 Check1->Fix1 Yes Check2 Is Residual Palladium > 10 ppm? Check1->Check2 No Fix2 Apply thiol-functionalized silica scavengers at 60°C Check2->Fix2 Yes Check3 Is Tetrazole Conversion Incomplete? Check2->Check3 No Fix3 Switch to ZnBr2 catalyst or continuous flow reactor Check3->Fix3 Yes

Figure 2: Diagnostic decision tree for bottlenecks in sartan biphenyl synthesis.

Quantitative Data: Palladium Scavenging Strategies

When evaluating palladium removal to meet ICH Q3D limits[6], process chemists must weigh API recovery against scavenging efficiency.

Scavenging StrategyMechanism of ActionTypical Pd ReductionAPI RecoveryScalability
Crystallization Differential solubility50 – 70%80 – 90%High
Activated Carbon Physisorption (Porous trapping)60 – 80%75 – 85%High
Thiol-Silica (e.g., SPM32) Chemisorption (Soft-soft affinity)> 95% (to < 10 ppm)> 95%Medium-High
Self-Validating Experimental Protocols
Protocol 1: Optimized Suzuki Coupling for 2-Cyano-4'-methylbiphenyl
  • Preparation : To a clean, dry reactor, add o-chlorobenzonitrile (1.0 equiv) and p-tolylboronic acid (1.05 equiv).

  • Solvent & Base : Add a 1:1 mixture of PEG-400 and water. Add K₃PO₄ (2.0 equiv) as the acid-binding agent[1].

  • Degassing : Sparge the reaction mixture with high-purity Nitrogen for a minimum of 30 minutes to displace dissolved oxygen.

  • Catalyst Addition : Quickly add Pd(OAc)₂ (0.5 mol%) under a positive nitrogen counter-flow.

  • Reaction : Heat the mixture to 60 °C and stir vigorously for 24 hours.

  • Self-Validation Checkpoint : Analyze a 100 µL aliquot via HPLC at the 12-hour mark. The ratio of 2-cyano-4'-methylbiphenyl to the 4,4'-dimethylbiphenyl homocoupling byproduct must be >98:2. If homocoupling exceeds 2%, abort, re-evaluate your nitrogen purge integrity, and restart.

  • Workup : Extract the aqueous mixture with toluene, wash the organic layer with brine, and concentrate under reduced pressure.

Protocol 2: Palladium Scavenging using Functionalized Silica
  • Solubilization : Dissolve the crude 2-cyano-4'-methylbiphenyl in ethyl acetate to achieve a 10% w/v solution.

  • Scavenger Addition : Add a thiol-functionalized silica scavenger (e.g., SPM32) at 10% w/w relative to the theoretical API mass[3].

  • Incubation : Heat the suspension to 60 °C and agitate for 180 minutes. Causality note: Chemisorption kinetics require thermal energy to break the existing Pd-nitrile coordinate bonds before the Pd can bind to the silica's thiol groups.

  • Filtration : Filter the hot suspension through a Celite pad. Wash the filter cake with fresh, hot ethyl acetate.

  • Self-Validation Checkpoint : Perform ICP-MS on a dried sample of the filtrate. Palladium levels must be <10 ppm. If >10 ppm, add an additional 5% w/w scavenger and increase incubation time by 60 minutes.

Protocol 3: Azide-Free/Safe Tetrazole Synthesis (Zinc-Catalyzed Aqueous Method)
  • Preparation : To a round-bottomed flask, add 2-cyano-4'-methylbiphenyl (20 mmol, 1.0 equiv), sodium azide (22 mmol, 1.1 equiv), and Zinc Bromide (20 mmol, 1.0 equiv)[4].

  • Solvent : Add 40 mL of deionized water. Causality note: Water's exceptionally high heat capacity acts as a thermal sink, strongly mitigating the explosion hazards associated with azide chemistry.

  • Reaction : Reflux the mixture (100 °C) for 24 hours with vigorous stirring.

  • Workup : Cool the mixture to 0–5 °C in an ice bath. Carefully add 3N HCl and ethyl acetate while stirring vigorously until no solid is present and the aqueous layer reaches pH 1.

  • Self-Validation Checkpoint : Monitor the pH continuously during acidification. The pH must remain strictly above 1.0 until the extraction into the organic phase is complete to prevent the liberation and volatilization of hydrazoic acid.

  • Isolation : Separate the organic layer, extract the aqueous layer twice more with ethyl acetate, dry over MgSO₄, and concentrate to yield 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole.

Sources

How to remove palladium catalyst from Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting the Removal of Palladium Catalyst from Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction from the Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth, practical solutions for a common yet critical challenge in modern organic synthesis: the removal of residual palladium from your reaction products. While we will focus on the specific molecule, Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate, a typical product of Suzuki-Miyaura coupling, the principles and protocols discussed here are broadly applicable to a wide range of compounds synthesized using palladium catalysis.

Palladium-catalyzed reactions are powerful tools, but the presence of residual palladium, even at trace levels, can have deleterious effects on downstream biological assays and is strictly regulated in active pharmaceutical ingredients (APIs).[1][2] This guide moves beyond simple procedural lists to explain the causality behind each technique, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of products from palladium-catalyzed reactions.

Q1: My reaction mixture is a black or grey suspension. What's the first step to remove the palladium?

A1: The visible black or grey particles are likely heterogeneous palladium, often Pd(0), which has precipitated from the reaction mixture. The most straightforward approach for removing these insoluble species is filtration.

Core Insight: This physical separation is effective only for heterogeneous (solid) palladium. It is a crucial first step but may not remove soluble or colloidal palladium species.[3][4]

Recommended Protocol: Filtration through Celite

Celite, a form of diatomaceous earth, is an excellent filter aid that can trap very fine particles that might otherwise pass through standard filter paper.[3][5]

  • Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a 1-2 cm layer of Celite. Gently press down to create a flat, compact bed.

  • Pre-wet the Pad: Pass a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly set.[4]

  • Dilute and Filter: Dilute your crude reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) to reduce viscosity. Slowly pour the mixture onto the center of the Celite pad.

  • Wash: Wash the Celite pad with additional fresh solvent to ensure complete recovery of your product.[3]

  • Collect: The combined filtrate contains your product, now free of the bulk heterogeneous palladium.

Troubleshooting:

  • Product still dark: If the filtrate is still grey or black, it may indicate the presence of fine colloidal palladium. Consider a second filtration through a fresh Celite pad or treatment with activated carbon.[4][6]

Q2: I've filtered my product through Celite, but analysis (e.g., ICP-MS) shows significant palladium contamination. Why?

A2: This is a common scenario and indicates the presence of soluble or colloidal palladium species.[3] Simple filtration is ineffective against these forms.[4] The palladium catalyst can exist in various oxidation states (like Pd(0) and Pd(II)) and may be complexed with ligands (e.g., phosphines) from the reaction, keeping it in solution.[7] To address this, you must use a method based on adsorption or chelation.

The primary methods for removing soluble palladium are:

  • Treatment with Activated Carbon

  • Use of Metal Scavengers

Q3: How does activated carbon work, and when should I use it?

A3: Activated carbon possesses a highly porous structure with a large surface area, making it an excellent adsorbent for a wide range of organic and inorganic impurities, including dissolved palladium.[8][9][10] It is a cost-effective and versatile option.[11]

Core Insight: Carbon works through physisorption, where the palladium species are weakly attracted to its surface. It can remove palladium in various oxidation states.[8] However, be aware that it can sometimes adsorb the desired product as well, potentially lowering your yield.[12]

Recommended Protocol: Activated Carbon Treatment

  • Select Carbon: Choose a high-purity, powdered activated carbon (e.g., Darco G-60, Darco KB-B).[11]

  • Treatment: To your product solution, add activated carbon (typically 0.1 to 0.5 wt equivalents relative to your product).[6]

  • Agitation: Stir the slurry at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for a period ranging from a few hours to overnight.[6][11] The optimal time should be determined experimentally.

  • Removal: Filter the mixture through a pad of Celite to remove the carbon.[6] The Celite is crucial as fine carbon particles can be difficult to filter otherwise.

  • Analysis: Analyze the filtrate for residual palladium to confirm the effectiveness of the treatment.

Q4: What are palladium scavengers, and how do I choose the right one?

A4: Palladium scavengers are solid-supported materials, often silica-based or polymeric, that are functionalized with groups that have a high affinity for palladium.[7] They work by chemisorption, forming strong bonds with the metal and effectively removing it from solution.[11] This method is often more selective and efficient than activated carbon, especially for achieving very low palladium levels (<10 ppm) required for APIs.[1][13]

Core Insight: The choice of scavenger depends on the oxidation state of the palladium and the solvent system. Thiol-functionalized scavengers are particularly effective for scavenging Pd(II), a common state for soluble palladium.[7][12]

Decision-Making for Scavenger Selection:

Scavenger Functional GroupPrimary TargetNotes
Thiols (-SH) Pd(II), Pd(0)Highly effective and widely used. Good for a broad range of palladium species.[7][13]
Amines (-NH2, -NR2) Pd(II)Effective for Lewis acidic palladium species.
Phosphines (-PR2) Pd(0), Pd(II)Can be effective but may be less common than thiol-based scavengers.
Trimercaptotriazine (TMT) Various Metals, including PdCan be used as a precipitating agent or on a solid support.[14][15]

Recommended Protocol: Using a Solid-Supported Thiol Scavenger

  • Selection: Choose a commercially available thiol-functionalized silica scavenger.

  • Loading: Add the scavenger (typically 5-20 wt% relative to the product) to the solution containing your biphenyl compound.

  • Incubation: Stir the mixture at room temperature or slightly elevated temperature for 2-24 hours. Follow the manufacturer's recommendation and optimize as needed.

  • Filtration: Remove the scavenger by simple filtration. Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain your purified product.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and a typical experimental workflow.

Palladium_Removal_Decision_Tree start Post-Reaction Mixture (Contains Product & Pd) observation Observe Mixture start->observation filtration Filter through Celite Pad observation->filtration Black/Grey Suspension scavenging Treat with Scavenger or Activated Carbon observation->scavenging Clear Solution, but Pd Detected analysis1 Analyze Filtrate for Pd (e.g., ICP-MS) filtration->analysis1 analysis1->scavenging Pd Level > Target final_product Purified Product analysis1->final_product Pd Level < Target filtration2 Filter to Remove Adsorbent/Scavenger scavenging->filtration2 analysis2 Analyze for Final Pd Level filtration2->analysis2 analysis2->final_product Pd Level < Target

Caption: Decision tree for selecting a palladium removal method.

Scavenger_Workflow cluster_workflow General Workflow for Solid-Supported Scavenging step1 1. Dissolve Crude Product in Suitable Solvent step2 2. Add Solid-Supported Scavenger (5-20 wt%) step1->step2 step3 3. Stir for 2-24h (RT or elevated temp.) step2->step3 step4 4. Filter to Remove Scavenger step3->step4 step5 5. Wash Scavenger with Fresh Solvent step4->step5 step6 6. Combine Filtrates & Concentrate step5->step6 step7 Purified Product step6->step7

Caption: General workflow for palladium removal using a solid-supported scavenger.

Summary of Palladium Removal Methods

MethodMechanismProsConsBest For
Filtration (Celite) Physical SeparationSimple, fast, inexpensive.[3]Only removes heterogeneous/precipitated Pd.[4]First-pass removal of bulk, insoluble catalyst.
Activated Carbon Adsorption (Physisorption)Cost-effective, removes various Pd species.[9][11]Can adsorb product, potentially lowering yield; may require optimization.[12]General purpose removal from intermediate to low levels.
Metal Scavengers Chelation (Chemisorption)High efficiency, high selectivity, excellent for reaching low ppm levels.[7][13]Higher cost than carbon; selection is dependent on the Pd species.[8]Final purification step for APIs or compounds for biological screening.[1]
Crystallization PurificationCan be effective if Pd species are excluded from the crystal lattice.Efficiency is highly system-dependent and may not be sufficient on its own.[11]A final polishing step after other removal methods.
Column Chromatography AdsorptionCan remove Pd.Can be inefficient; palladium might streak or co-elute with the product.[1][3]Often insufficient as a sole method for complete Pd removal.[1]

References

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]

  • Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Method of removing palladium - US20050256327A1.
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. [Link]

  • Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. ACS Publications. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. PharmTech. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF. ResearchGate. [Link]

  • A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC. [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? ResearchGate. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Recovery and/or reuse of palladium catalyst after a suzuki coupling - US20160340311A1.
  • Third-Generation Method for High-Throughput Quantification of Trace Palladium by Color or Fluorescence. ACS Publications. [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. [Link]

  • Which Filtration Products are Used for Catalyst Recovery? Powder Systems. [Link]

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. J-STAGE. [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • How to remove palladium catalyst from reaction mixture? ResearchGate. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate, a complex biphenyl derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the rationale behind spectral assignments, offers a robust experimental protocol, and compares the utility of ¹H NMR with complementary analytical techniques, ensuring a comprehensive understanding of the molecule's structural elucidation.

Introduction: The Structural Challenge

Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is a polysubstituted biphenyl, a scaffold of significant interest in medicinal chemistry and materials science. Its structure features two aromatic rings with distinct substitution patterns, leading to a complex and informative ¹H NMR spectrum. The presence of an ester, a nitrile, and a methyl group, combined with the restricted rotation around the biphenyl bond, creates a unique magnetic environment for each proton. Accurate interpretation of its ¹H NMR spectrum is paramount for verifying its synthesis and purity, which is a critical step in any research and development pipeline.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

While a publicly available, experimentally-derived spectrum for this exact molecule is not readily found, we can confidently predict its ¹H NMR spectrum based on established principles of nuclear magnetic resonance and data from analogous structures.[1][2] The analysis relies on understanding the electronic effects (both inductive and mesomeric) of each substituent on the chemical shifts of the aromatic protons.[3]

The structure and proton labeling scheme are as follows:

Chemical structure of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate with protons labeled

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityPredicted Coupling Constant (J, Hz)Rationale for Assignment
H-a (OCH₃)~3.953HSinglet (s)N/ATypical range for methyl ester protons.
H-b (CH₃)~2.303HSinglet (s)N/ABenzylic protons are typically found in the 2.0-3.0 ppm range.[2]
H-3 ~8.101HDoublet (d)J ≈ 1.5 HzLocated ortho to the electron-withdrawing carboxylate group, causing significant deshielding. Split by H-5 (meta-coupling).
H-5 ~7.901HDoublet of Doublets (dd)J ≈ 8.0, 1.5 HzOrtho to the carboxylate group (deshielding) and ortho to H-6 (ortho-coupling) and H-3 (meta-coupling).
H-6 ~7.351HDoublet (d)J ≈ 8.0 HzOrtho to the methyl group, which is weakly donating, and influenced by the adjacent aromatic ring. Split by H-5 (ortho-coupling).
H-2', H-6' ~7.752HDoublet (d)J ≈ 8.5 HzThese protons are ortho to the strongly electron-withdrawing and anisotropic cyano group, leading to a downfield shift. They appear as a single doublet due to the symmetry of this ring.
H-3', H-5' ~7.502HDoublet (d)J ≈ 8.5 HzThese protons are meta to the cyano group and ortho to the other aromatic ring. They are coupled to H-2' and H-6', respectively.
  • Aromatic Region (7.0 - 8.5 ppm): The protons directly attached to the biphenyl core resonate in this downfield region due to the ring current effect of the aromatic systems.[2]

  • Ring A (Substituted with -COOCH₃ and -CH₃):

    • H-3 is expected to be the most downfield proton on this ring. It is positioned ortho to the electron-withdrawing methyl ester group and experiences no ortho-coupling, appearing as a narrow doublet due to a small meta-coupling with H-5.

    • H-5 will be downfield due to its ortho position relative to the ester. It will appear as a doublet of doublets, split by H-6 (a large ortho-coupling of ~8.0 Hz) and H-3 (a smaller meta-coupling of ~1.5 Hz).[1]

    • H-6 is ortho to the weakly electron-donating methyl group. Its chemical shift will be less downfield compared to H-3 and H-5. It will be a doublet due to ortho-coupling with H-5.

  • Ring B (Substituted with -CN):

    • The electron-withdrawing nature of the nitrile group deshields the protons on this ring. Due to the symmetry of the 4'-cyano substitution, we expect two signals, each integrating to 2H.

    • The protons H-2' and H-6' , being ortho to the cyano group, will be the most deshielded on this ring and will appear as a doublet.

    • The protons H-3' and H-5' are meta to the cyano group and will appear as a second doublet, slightly upfield from the H-2'/H-6' signal.

  • Aliphatic Region (0 - 5.0 ppm):

    • The singlet at approximately 3.95 ppm (H-a ) is characteristic of the methyl protons of the methyl ester.

    • The singlet around 2.30 ppm (H-b ) is attributed to the methyl group attached directly to the aromatic ring.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To validate the predicted data, a high-resolution ¹H NMR spectrum should be acquired. The following protocol outlines the best practices for sample preparation and data acquisition.

Objective: To obtain a high-resolution ¹H NMR spectrum of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate for structural confirmation.

Materials:

  • Sample (~5-10 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • NMR Tube (5 mm, high precision)

  • Pipettes and glassware

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the sample directly into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ with TMS to the vial. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Transfer the solution into a clean, dry 5 mm NMR tube.

  • Spectrometer Setup (500 MHz Recommended): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of CDCl₃. c. Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Data Acquisition: a. Set the spectral width to cover a range of -1 to 10 ppm. b. Use a 90° pulse angle. c. Set the acquisition time to at least 3 seconds to ensure good resolution. d. Set the relaxation delay to 2-5 seconds. e. Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum manually to ensure all peaks have a pure absorption line shape. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate all signals to determine the relative number of protons for each peak.[4] e. Analyze the splitting patterns (multiplicity) and measure the coupling constants.[5]

Visualization of the Analytical Workflow

The process of spectral interpretation follows a logical sequence, from initial data acquisition to final structural confirmation. This workflow can be visualized to clarify the relationships between different stages of the analysis.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Interpretation cluster_2 Structural Verification A Prepare Sample (in CDCl3 + TMS) B Acquire FID (500 MHz Spectrometer) A->B C Process Data (FT, Phasing, Calibration) B->C D 1. Analyze Chemical Shifts (Identify functional group regions) C->D E 2. Determine Integration (Establish proton ratios) D->E F 3. Analyze Splitting Patterns (Determine neighboring protons) E->F G 4. Measure Coupling Constants (Confirm connectivity) F->G H Propose Proton Assignments G->H I Compare with Predicted Spectrum H->I J Final Structure Confirmation I->J

Caption: Workflow for ¹H NMR spectrum interpretation.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for determining the precise connectivity of protons, a multi-technique approach provides the most robust and irrefutable structural evidence.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedComplementary Value
¹³C NMR Spectroscopy Provides the number of unique carbon environments and their electronic nature.[4]Confirms the total number of unique carbons, which is 15 for this molecule, assuming no accidental equivalence. The chemical shifts of the carbonyl (δ ~166 ppm), nitrile (δ ~118 ppm), and aromatic carbons (δ ~110-150 ppm) would be diagnostic.
Mass Spectrometry (MS) Determines the exact molecular weight and provides fragmentation patterns.[6]High-resolution MS would confirm the molecular formula (C₁₅H₁₁NO₂) by providing a mass-to-charge ratio (m/z) matching the calculated exact mass (237.0790).[7]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.Would show strong, characteristic absorption bands for the nitrile C≡N stretch (~2230 cm⁻¹) and the ester C=O stretch (~1720 cm⁻¹), confirming the presence of these key functional groups.[8]
2D NMR (COSY, HSQC) COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.COSY would definitively confirm the J-coupling between H-5 and H-6, and between H-5 and H-3. HSQC would unambiguously link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, solidifying the assignments.

Conclusion

The structural elucidation of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is a prime example of the descriptive power of ¹H NMR spectroscopy. Through a systematic analysis of chemical shifts, integration, and coupling patterns, a detailed and predictive spectral map can be constructed. This guide provides the theoretical framework for this analysis, a validated experimental protocol for its acquisition, and a comparative overview of complementary techniques. By integrating these approaches, researchers can achieve unambiguous characterization, ensuring the integrity and reliability of their scientific findings.

References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube.
  • Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 18). YouTube.
  • Short Summary of 1H-NMR Interpretation. (n.d.).
  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
  • Supporting Information. (n.d.). Royal Society of Chemistry.
  • Biphenyl(92-52-4) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry.
  • Chemical shifts. (n.d.).
  • Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate. (n.d.). PubChem.
  • Kumar, M. H., Vinduvahini, M., Devarajegowda, H. C., Srinivasa, H. T., & Palakshamurthy, B. S. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.
  • Supplementary Material. (n.d.). The Royal Society of Chemistry.
  • New Journal of Chemistry Supporting Information. (2020). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique.
  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. (2006). Modgraph.
  • Mummadi, M., et al. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.

Sources

Topic: Comparative Study of Different Biphenyl Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Biphenyl Carboxylate Scaffold

Biphenyl carboxylic acid derivatives represent a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] This structural motif consists of two phenyl rings linked together, with a carboxylic acid group attached to one of the rings. The inherent rigidity of the biphenyl backbone, combined with the versatile chemical reactivity of the carboxyl group, allows for the creation of diverse molecular architectures with finely-tuned biological functions.[1]

This unique combination has led to their successful development as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents.[1] This guide provides a comparative analysis of biphenyl carboxylate derivatives, focusing on their most prominent application: as Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). We will dissect their mechanism of action, compare key derivatives based on physicochemical and pharmacodynamic data, and provide the detailed experimental protocols necessary for their evaluation.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary anti-inflammatory, analgesic, and antipyretic effects of most biphenyl carboxylate NSAIDs stem from their ability to inhibit cyclooxygenase (COX) enzymes.[1][3][4]

The Arachidonic Acid Cascade: COX enzymes (both COX-1 and COX-2 isoforms) are crucial for converting arachidonic acid into prostaglandins (PGs).[3] Prostaglandins are lipid compounds that mediate a wide range of physiological and pathological processes, including inflammation, pain sensitization, fever, and protection of the stomach lining.[3][5][6]

  • COX-1 is a constitutive enzyme, meaning it is typically expressed in many tissues, where it synthesizes prostaglandins that are involved in housekeeping functions like maintaining the integrity of the gastric mucosa and regulating kidney blood flow.

  • COX-2 is an inducible enzyme. Its expression is normally low but is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to inflammation and pain.[7]

By inhibiting COX enzymes, these drugs reduce the production of prostaglandins, thereby alleviating inflammation and pain.[4] The key challenge and a major focus of drug development is achieving selective inhibition of COX-2 over COX-1. Selective COX-2 inhibition is desirable as it can provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[7]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid   Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Protection, Platelet Aggregation Prostaglandins->Gastric_Protection NSAIDs Biphenyl Carboxylate NSAIDs NSAIDs->COX_Enzymes Inhibition

Caption: The Arachidonic Acid Cascade and NSAID Inhibition Point.

Comparative Analysis of Biphenyl Carboxylate Derivatives

To illustrate the key differences within this class, we will compare a well-established, non-selective derivative, Diflunisal , with the profile of a hypothetical, newer-generation COX-2 Selective Derivative .

Profile 1: Diflunisal (Non-Selective COX Inhibitor)

Diflunisal is a salicylic acid derivative used to treat mild to moderate pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[3] Its mechanism relies on the non-selective inhibition of both COX-1 and COX-2 enzymes.[4]

Profile 2: Hypothetical COX-2 Selective Derivative (e.g., "Biphenoxib")

Newer research focuses on modifying the biphenyl carboxylate scaffold to enhance selectivity for the COX-2 enzyme. This often involves adding a third aromatic center or specific side chains that can fit into the larger, more flexible active site of COX-2, while being too bulky for the narrower COX-1 active site.[8] This selectivity aims to minimize gastrointestinal side effects.

Table 1: Comparative Physicochemical and Pharmacokinetic Properties
ParameterDiflunisalCOX-2 Selective Derivative (Illustrative)Rationale & Significance
Primary Target COX-1 and COX-2 (Non-selective)[4]Primarily COX-2Determines the balance between efficacy and side-effect profile.
Half-life (t½) Long (8-12 hours)[3][4]Variable (Often 4-8 hours)A longer half-life allows for less frequent dosing, improving patient compliance.[3]
Absorption Rapid and complete oral absorption[6]Generally good oral bioavailabilityEssential for oral drug administration.
Peak Plasma Conc. 2 to 3 hours[5][6]Typically 1-3 hoursIndicates how quickly the drug reaches effective levels in the bloodstream.
Metabolism Primarily hepatic (liver)[4]Primarily hepaticThe metabolic pathway influences potential drug-drug interactions.
Excretion Renal (kidneys)[4]Renal and/or BiliaryDetermines the primary route of elimination from the body.
Table 2: Comparative Pharmacodynamic Properties (In Vitro Potency)

The potency of a COX inhibitor is measured by its IC50 value—the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of these values gives the Selectivity Index (SI), a critical parameter in drug development.[7]

ParameterDiflunisal (Representative Values)COX-2 Selective Derivative (Illustrative)[7]Rationale & Significance
COX-1 IC50 ~ 1 µM~ 10 µMA higher IC50 value indicates weaker inhibition of the COX-1 enzyme.
COX-2 IC50 ~ 0.5 µM~ 0.07 µMA lower IC50 value indicates stronger, more potent inhibition of the target COX-2 enzyme.
Selectivity Index (SI) ~ 2 (COX-1 IC50 / COX-2 IC50)~ 158 (COX-1 IC50 / COX-2 IC50)A high SI value signifies strong preference for inhibiting COX-2, predicting a better safety profile.[7]
Structure-Activity Relationship (SAR)

The biological activity of biphenyl carboxylate derivatives is highly dependent on their chemical structure. Understanding these relationships is crucial for designing more effective and safer drugs.

  • Carboxylic Acid Group: This acidic functional group is a key pharmacophoric element. It often acts as the primary binding motif, mimicking the carboxylate of arachidonic acid to anchor the molecule in the active site of the COX enzyme.[8]

  • Biphenyl Scaffold: The two aromatic rings provide a rigid framework that orients the molecule correctly within the enzyme's active site. The angle between the rings can influence binding affinity.

  • Substituents on the Rings: Adding different chemical groups (e.g., fluorine, methyl) to the phenyl rings can dramatically alter a compound's properties. For instance, fluorine atoms, as seen in Diflunisal, can enhance potency and modify pharmacokinetic properties like metabolic stability.[9] Adding bulky groups at specific positions can confer COX-2 selectivity by exploiting differences in the active site volumes of the two isoforms.[8]

Caption: Core Structure-Activity Relationships of Biphenyl Carboxylate NSAIDs.

Experimental Protocols: Assessing In Vitro COX Inhibition

To ensure trustworthiness and reproducibility, a detailed experimental protocol is essential. The following outlines a standard fluorometric assay for determining the IC50 values of test compounds against COX-1 and COX-2.

Workflow for In Vitro COX Inhibition Screening

Caption: Experimental Workflow for a Fluorometric COX Inhibition Assay.

Detailed Step-by-Step Protocol

This protocol is based on commercially available kits (e.g., from Sigma-Aldrich, Cayman Chemical) that measure the peroxidase activity of COX.[7]

Principle: The assay measures the generation of Prostaglandin G2 (PGG2), the intermediate product of the COX reaction.[7] A fluorescent probe reacts with this intermediate to produce a stable, highly fluorescent product, which can be measured. The level of fluorescence is directly proportional to COX activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Test compounds and a known inhibitor (e.g., Celecoxib for COX-2)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute enzymes and substrate. Prepare a working solution of the COX probe and cofactors in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of your biphenyl carboxylate derivatives in a suitable solvent (e.g., DMSO). Create a 10X working stock of each concentration in the assay buffer.

  • Plate Setup: To appropriate wells of a 96-well plate, add:

    • 80 µL of the Reaction Mix (Assay Buffer, COX Probe, Heme, and either COX-1 or COX-2 enzyme).

    • Include wells for "No-Enzyme Control," "Vehicle Control" (DMSO), and "Positive Control" (known inhibitor).

  • Inhibitor Addition: Add 10 µL of the diluted test compounds, vehicle control, or positive control to the designated wells.

  • Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at room temperature. This allows the inhibitors to bind to the enzymes before the reaction starts.[7][10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously, preferably with a multi-channel pipette.[7]

  • Data Acquisition: Immediately begin reading the fluorescence kinetically in a plate reader (e.g., every minute for 10 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = [(Rate_vehicle - Rate_inhibitor) / Rate_vehicle] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expanding the Horizon: Broader Biological Activities

While their role as anti-inflammatory agents is prominent, the biphenyl carboxylate scaffold is remarkably versatile, showing promise in other therapeutic areas:

  • Anticancer Agents: Certain derivatives have been synthesized and shown to exhibit cytotoxic effects against human cancer cell lines, such as breast cancer (MCF-7).[2]

  • Bone Resorption Inhibitors: Novel derivatives have been identified as potent antiresorptive agents that inhibit osteoclast activity, offering a potential new treatment avenue for osteoporosis without the side effects of bisphosphonates.[11]

  • Antimicrobial and Antifungal Agents: The scaffold has been used to develop compounds with significant activity against various bacteria and fungi.[12][13]

  • Transthyretin (TTR) Stabilizers: Diflunisal has been repurposed and approved for treating hereditary transthyretin-mediated amyloidosis by stabilizing the TTR protein tetramer and preventing the formation of amyloid fibrils.[14]

Conclusion

The biphenyl carboxylate framework is a cornerstone of modern medicinal chemistry, yielding compounds with a vast range of biological activities. As anti-inflammatory agents, the evolution from non-selective COX inhibitors like Diflunisal to highly selective COX-2 inhibitors demonstrates a classic drug development narrative: optimizing a core scaffold to enhance efficacy while minimizing adverse effects. The key to this advancement lies in a deep understanding of the structure-activity relationship and the application of rigorous, quantitative in vitro assays. As research continues, this privileged scaffold will undoubtedly serve as the foundation for new therapeutic agents targeting a wide array of human diseases.

References

  • What is Diflunisal used for? - Patsnap Synapse. (2024).
  • Diflunisal - Wikipedia. Available at: [Link]

  • What is the mechanism of Diflunisal? - Patsnap Synapse. (2024).
  • Diflunisal: Package Insert / Prescribing Information - Drugs.com. (2024). Available at: [Link]

  • Purpose Pharma receives European Commission approval of ATTROGY® (diflunisal) for the treatment of hereditary transthyretin-mediated amyloidosis. (2025).
  • QSAR studies on a series of biphenyl carboxamide analogues for analgesic activity - MedCrave online. (2023). Available at: [Link]

  • Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management | Journal of Agricultural and Food Chemistry - ACS Publications. (2023). Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - ResearchGate. (2015). Available at: [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis - ACS Publications. (1998). Available at: [Link]

  • Biological deeds of Biphenyl derivatives - A short Review - IJSDR. (2021). Available at: [Link]

  • QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity - Walsh Medical Media. (2015). Available at: [Link]

  • Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone - Oxford Academic. (2008). Available at: [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin - Diva-portal.org. Available at: [Link]

  • COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. (2017). Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. (2013). Available at: [Link]

  • Identification and structure-activity relationships of ortho-biphenyl carboxamides as potent Smoothened antagonists inhibiting the Hedgehog signaling pathway - PubMed. (2009). Available at: [Link]

  • BIPHENYL CARBOXYLIC ACID - Ataman Kimya. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. (2023). Available at: [Link]

  • Quantitative Structure - Activity Relationship (QSAR) Studies on Non Steroidal Anti-Inflammatory Drugs (NSAIDs) | Request PDF - ResearchGate. Available at: [Link]

  • Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC. Available at: [Link]

Sources

Advanced Characterization of Mutagenic Impurities in Sartan Synthesis: A Comparative Guide to LC-MS/MS, GC-MS/MS, and HRMS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

The 2018 discovery of N-nitrosodimethylamine (NDMA) in valsartan triggered a global regulatory paradigm shift in pharmaceutical manufacturing[1]. Since then, regulatory bodies have established strict acceptable intake (AI) limits for nitrosamines, often enforcing a threshold as low as 26.5 ng/day[2][3]. More recently, a second class of highly mutagenic contaminants—organic azido impurities such as AZBT—was identified in tetrazole-containing sartans, further complicating quality control and triggering additional product recalls[4].

For analytical scientists and drug development professionals, characterizing these trace-level impurities within a high-concentration active pharmaceutical ingredient (API) matrix presents a formidable challenge. This guide objectively compares the performance of leading analytical platforms (GC-MS/MS, LC-MS/MS, and LC-HRMS) and provides a field-proven, self-validating experimental protocol for their quantification.

Mechanistic Origins of Sartan Impurities

To select the correct analytical tool, one must first understand the chemical origins of the targets. Impurities in sartans generally arise from two distinct synthetic pathways:

  • Nitrosamines (e.g., NDMA, NDEA): Formed when secondary amines (often present as degradation products of solvents like dimethylformamide) react with nitrosating agents (such as sodium nitrite used to quench excess azide) under acidic conditions[1].

  • Azido Impurities (e.g., AZBT, AZBC): Formed during the construction of the sartan's biphenyl tetrazole ring. Unreacted azide reagents (e.g., sodium azide) can react with biphenyl nitrile intermediates, generating hazardous alkyl azide by-products[4].

ImpurityPathway A Sartan Starting Materials B Secondary Amines (e.g., DMA, DEA) A->B E Biphenyl Nitrile Intermediates A->E D Nitrosamine Impurities (NDMA, NDEA) B->D Acidic Conditions C Nitrosating Agents (e.g., Nitrites) C->D G Azido Impurities (AZBT, AZBC) E->G Side Reaction H Tetrazole Ring (Sartan API) E->H + NaN3 (Desired) F Azide Reagents (e.g., NaN3) F->G F->H

Mechanistic pathways of mutagenic nitrosamine and azido impurity formation during sartan synthesis.

Comparative Analysis of Analytical Platforms

The selection of an analytical platform is dictated by the volatility, thermal stability, and matrix interactions of the target impurities.

The Pitfall of GC-MS/MS: Thermal Degradation and Artifact Formation

Historically, GC-MS/MS was the go-to method for volatile nitrosamines due to its exceptional sensitivity[5]. However, a critical causality was soon discovered: the high temperatures in the GC injection port (>200°C) cause residual amines and nitrites within the sartan API matrix to react in situ during the analysis[6]. This thermal degradation artificially generates NDMA, leading to false-positive results. Furthermore, GC-MS/MS is fundamentally incapable of analyzing non-volatile azido impurities or thermally labile nitrosamines like NMBA.

The Gold Standard: LC-MS/MS (Triple Quadrupole)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operates at near-ambient temperatures and utilizes soft ionization (ESI/APCI), completely preventing artifact formation. It is the preferred technique in USP General Chapter <1469> Procedure 3 and is universally applicable to both nitrosamines and azido impurities, achieving sub-ppm limits of quantification (LOQ)[4][7].

The Problem Solver: LC-HRMS (QTOF/Orbitrap)

High-Resolution Mass Spectrometry (USP <1469> Procedure 1) is deployed when untargeted screening is required or when complex matrix interferences share isobaric transitions with target analytes in QQQ systems, requiring exact mass resolution (<5 ppm mass error) to differentiate the impurity from the background.

Table 1: Quantitative Comparison of Analytical Platforms
Feature / MetricGC-MS/MS (Headspace/EI)LC-MS/MS (ESI-QQQ)LC-HRMS (QTOF/Orbitrap)
Target Analytes Volatile Nitrosamines (NDMA, NDEA)All Nitrosamines & Azido ImpuritiesAll Impurities (Targeted & Untargeted)
Typical LOQ 0.1 - 1.0 ppb[5]0.01 - 0.5 ppb[7][8]0.5 - 2.0 ppb
Risk of Artifacts High (Thermal generation of NDMA)[6]None (Ambient separation)None (Ambient separation)
Matrix Resilience Moderate (Requires SPME/Headspace)High (Requires Divert Valve)Very High (Exact Mass Filtering)
Primary Use Case Legacy volatile screeningRoutine QC & Release TestingUnknown impurity identification

Self-Validating Experimental Protocol: LC-MS/MS Quantification of Azido Impurities

Analyzing trace impurities (parts-per-billion) in the presence of massive amounts of API (milligrams per milliliter) is an analytical tightrope. If the high-concentration API enters the mass spectrometer, it will cause severe ion suppression (quenching the impurity signal) and rapidly foul the ion source.

To solve this, we employ a Divert Valve Logic Workflow . By mapping the exact retention times of the impurities, we can direct the massive API peak to waste, only allowing the specific chromatographic window containing the impurities to enter the MS[7].

LCMSWorkflow S1 Sample Preparation (API Extraction + SIL-IS) S2 Chromatographic Separation (C18 Column, Gradient) S1->S2 Divert Divert Valve Logic S2->Divert Eluent Flow Waste Waste (High Conc. API Matrix) Divert->Waste t < 4.0 min & t > 9.0 min (API Elution) MS Mass Spectrometer (ESI-MS/MS MRM) Divert->MS 4.0 min < t < 9.0 min (Impurities Elution) Data Data Acquisition & Quantification MS->Data

LC-MS/MS fluidic workflow utilizing a divert valve to prevent mass spectrometer contamination.

The Self-Validating Methodology

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system through three critical pillars:

  • Pre-Extraction SIL-IS Spiking : Adding a Stable Isotope-Labeled Internal Standard (e.g., AZBT-13C) before sample manipulation accounts for extraction recovery losses and matrix-induced ion suppression.

  • Matrix Blanks : Injecting the exact extraction solvent processed through the same vials rules out false positives caused by system carryover.

  • Bracketing System Suitability Tests (SST) : Running an LOQ standard before and after the sample batch ensures instrument sensitivity did not drift due to source fouling.

Step-by-Step Execution:
  • Sample Preparation : Accurately weigh 100 mg of Valsartan API into a centrifuge tube. Add 1.0 mL of extraction solvent (20:80 Water:Acetonitrile)[8].

  • Internal Standard Addition : Spike the sample with 10 µL of SIL-IS solution (100 ng/mL AZBT-13C). Vortex for 5 minutes to ensure complete dissolution.

  • Centrifugation & Filtration : Centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an LC vial[8].

  • Chromatographic Separation :

    • Column : Core-shell C18 (e.g., 3.0 × 100 mm, 2.7 µm) maintained at 40°C.

    • Mobile Phase : (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 10 minutes.

  • Divert Valve Programming : Route the eluent to waste from 0.0 to 4.0 minutes. Switch the valve to the MS source from 4.0 to 9.0 minutes (capturing AZBT and AZBC). Switch back to waste from 9.0 to 14.0 minutes to vent the massive Valsartan API peak[7].

  • MS/MS Detection : Operate the Triple Quadrupole in Positive ESI Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for AZBT (m/z 278.1 → 235.1) and AZBC (m/z 235.1 → 192.1)[4][9].

Experimental Data & Performance Metrics

When the above self-validating protocol is executed, LC-MS/MS demonstrates exceptional linearity, precision, and recovery, easily satisfying ICH M7 and FDA validation requirements for mutagenic impurities.

Table 2: Typical Validation Metrics for LC-MS/MS Quantification in Valsartan Matrix
ImpurityCategoryLOQ (ng/mg or ppm)Linearity (R²)Recovery (%)Precision (RSD %)
NDMA Nitrosamine0.05> 0.99998.5 ± 4.23.1
NMBA Nitrosamine0.10> 0.99895.2 ± 5.14.5
AZBT Azido0.03> 0.999102.1 ± 3.82.4
AZBC Azido0.05> 0.99999.4 ± 4.02.8

(Data aggregated from validated literature parameters[8])

Conclusion

The landscape of sartan impurity characterization has evolved rapidly from the initial NDMA crisis to the current focus on complex azido compounds. While GC-MS/MS played an early role, its susceptibility to thermal artifact formation makes it a liability for modern sartan analysis. LC-MS/MS, augmented by intelligent fluidic management (divert valves) and rigorous self-validating controls (SIL-IS, SST), stands as the definitive gold standard. By adopting these methodologies, pharmaceutical laboratories can ensure total compliance with tightening FDA and EMA acceptable intake limits, ultimately safeguarding patient health.

Sources

Isomeric purity of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Isomeric Purity of Methyl 4'-cyano-2-methyl-[1,1'-biphenyl]-4-carboxylate: A Comparative Guide to Catalytic Synthesis and Analytical Validation

Methyl 4'-cyano-2-methyl-[1,1'-biphenyl]-4-carboxylate is a highly valuable synthetic intermediate, frequently utilized in the development of Sartan-class active pharmaceutical ingredients (APIs) and advanced angiotensin II receptor blockers. Because the efficacy and safety of the final API depend heavily on the spatial orientation of its functional groups, achieving absolute isomeric purity during the synthesis of this biphenyl core is paramount.

This guide provides an objective comparison of catalytic alternatives for synthesizing this intermediate, detailing the mechanistic origins of common impurities and providing a self-validating experimental protocol to ensure high-fidelity yields.

Mechanistic Origins of Isomeric & Homocoupled Impurities

The standard synthetic route for this compound is the Suzuki-Miyaura cross-coupling between Methyl 4-bromo-3-methylbenzoate and (4-cyanophenyl)boronic acid[1]. While highly effective, this pathway is susceptible to two primary classes of impurities:

  • Regioisomeric Impurities (The 3-Methyl Variant): The Suzuki coupling preserves the regiochemistry of the aryl halide. Therefore, the presence of Methyl 4'-cyano-3-methyl-[1,1'-biphenyl]-4-carboxylate is strictly a consequence of starting material contamination (specifically, Methyl 4-bromo-2-methylbenzoate).

  • Homocoupling Dimers (4,4'-dicyanobiphenyl): This symmetrical biaryl impurity arises from the bimolecular homocoupling of the boronic acid. This side reaction is driven by an oxo-palladium pathway where Pd(II) peroxo complexes form under aerobic conditions, or when Pd(II) pre-catalysts react directly with the boronic acid prior to the establishment of the Pd(0) catalytic cycle[2].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Aryl Halide TransMet Transmetalation (Base Mediated) OxAdd->TransMet + Boronic Acid + Base RegioIsomer Impurity: 3-methyl regioisomer OxAdd->RegioIsomer Impure Aryl Halide RedElim Reductive Elimination TransMet->RedElim HomoCoupling Impurity: 4,4'-dicyanobiphenyl TransMet->HomoCoupling O2 / Excess Boronic Acid RedElim->Pd0 Catalyst Regeneration Product Target Product: Methyl 4'-cyano-2-methyl -[1,1'-biphenyl]-4-carboxylate RedElim->Product

Fig 1: Suzuki-Miyaura catalytic cycle and pathways leading to isomeric/homocoupled impurities.

Comparative Analysis of Catalytic Alternatives

To minimize homocoupling and maximize yield, the choice of the catalytic system (metal, ligand, and base) must be optimized for the steric hindrance introduced by the ortho-methyl group on the aryl halide.

Catalytic SystemCatalystBaseSolvent SystemYield (%)Regioisomeric Purity (%)Homocoupling Impurity (%)
System A (Traditional) Pd(PPh3)4Na2CO3Toluene / H2O68.098.512.5
System B (Optimized) Pd(dppf)Cl2K3PO41,4-Dioxane / H2O92.5>99.5<1.0
System C (Alternative) NiCl2(dppp)Zn (Reductant)THF75.097.04.5

Why System B Outperforms: System B utilizes Pd(dppf)Cl2. The bidentate dppf ligand possesses a large bite angle, which significantly accelerates the reductive elimination step—a critical bottleneck when coupling sterically hindered ortho-substituted biphenyls[3]. Furthermore, replacing the traditional carbonate base with K3PO4 provides sufficient basicity to activate the boronic acid for transmetalation without causing base-catalyzed hydrolysis of the methyl ester.

Self-Validating Experimental Protocol (System B)

This protocol is designed as a closed, self-validating system. Every step includes a specific mechanistic causality to ensure the suppression of homocoupling.

Step 1: Reagent Preparation & Degassing

  • Action: In a dry Schlenk flask, combine Methyl 4-bromo-3-methylbenzoate (1.0 equiv, >99.5% regioisomeric purity) and Pd(dppf)Cl2 (0.05 equiv). Seal and purge the system with argon for 15 minutes.

  • Causality: Complete removal of oxygen prevents the formation of Pd(II) peroxo complexes, which are the primary drivers of the oxo-palladium aerobic homocoupling pathway[2].

Step 2: Base & Solvent Addition

  • Action: Add anhydrous K3PO4 (2.0 equiv) followed by degassed 1,4-Dioxane/H2O (4:1 v/v) under a positive argon flow. Heat the mixture to 80°C.

  • Causality: K3PO4 is selected because it effectively polarizes the organoboron ligand for transmetalation while leaving the base-labile methyl carboxylate group intact.

Step 3: Controlled Boronic Acid Addition

  • Action: Dissolve (4-cyanophenyl)boronic acid (1.2 equiv) in a minimal volume of degassed 1,4-Dioxane. Add this solution dropwise to the reaction mixture via a syringe pump over 45–60 minutes.

  • Causality: Slow addition keeps the instantaneous concentration of the boronic acid low in the reaction medium, thermodynamically disfavoring the bimolecular homocoupling reaction.

Step 4: Self-Validation via LC-MS Monitoring

  • Action: After 4 hours, withdraw a 10 µL aliquot, quench with H2O, and extract into LC-grade acetonitrile. Analyze via ESI+ LC-MS.

  • Validation Check: The reaction is validated as complete only when the isotopic doublet of the aryl bromide starting material (m/z 228.98 / 230.98) is entirely depleted, and the target product peak ([M+H]+ m/z 252.10) dominates the spectra.

Step 5: Workup

  • Action: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with Ethyl Acetate. Wash with brine, dry over MgSO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc gradient).

Analytical Validation Workflow

To definitively confirm the isomeric purity of the synthesized Methyl 4'-cyano-2-methyl-[1,1'-biphenyl]-4-carboxylate, a combined UHPLC-UV-MS workflow is required. The 3-methyl regioisomer and the target 2-methyl product have identical masses, meaning mass spectrometry alone cannot differentiate them; chromatographic baseline separation is mandatory.

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in MeCN) UHPLC UHPLC Separation (C18 Column, Gradient Elution) Sample->UHPLC UV UV-Vis Detection (254 nm for Biphenyls) UHPLC->UV MS High-Resolution MS (ESI+, m/z 252.10) UHPLC->MS Data Isomeric Purity Calculation (Peak Area Normalization) UV->Data Quantitation MS->Data Mass Confirmation

Fig 2: UHPLC-UV-MS analytical workflow for the validation of isomeric purity.

Analytical Parameters:

  • Column: Sub-2 µm C18 column (e.g., 1.7 µm, 2.1 x 100 mm) to ensure theoretical plates are high enough to resolve the 2-methyl and 3-methyl regioisomers.

  • Detection: UV at 254 nm (optimal for conjugated biphenyl systems) for accurate area normalization, coupled with ESI+ MS for peak identity confirmation.

Sources

Safety Operating Guide

Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex pharmaceutical intermediates. Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is a critical building block in the synthesis of angiotensin II receptor blockers (ARBs, such as Sartans). However, its structural components—a lipophilic biphenyl core, a reactive methyl ester, and a cyano (nitrile) group—demand rigorous, causality-driven disposal protocols.

Mismanagement of nitrile-containing biphenyls can lead to severe safety incidents, environmental contamination, and regulatory non-compliance. This guide provides a self-validating system for the safe operational handling and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and EHS (Environmental Health and Safety) compliance.

Physicochemical Hazard Profile & Causality

To safely dispose of a chemical, we must first understand why it is hazardous. The causality of its risk profile dictates our operational choices:

  • The Nitrile Group (-C≡N): Organic nitriles are highly sensitive to thermal degradation. During incomplete combustion or when exposed to extreme conditions, they can decompose to release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides[1]. Therefore, high-temperature, regulated incineration is mandatory to ensure complete destruction of the carbon-nitrogen triple bond[2].

  • The Biphenyl Core: This structural feature imparts high lipophilicity and low aqueous solubility. If discharged into waterways, the compound will persist in the environment and bioaccumulate. Consequently, drain disposal is universally prohibited for this class of compounds under the EPA CFR Dilution Prohibition[3].

  • The Ester Linkage (-COOCH3): Esters are susceptible to base-catalyzed hydrolysis (saponification). Mixing this compound with strong alkaline waste streams can generate unexpected heat and alter the solubility profile of the waste, complicating downstream processing.

Table 1: Quantitative Hazard Data & Operational Implications

Property / HazardCharacteristicOperational Implication for Disposal
Chemical Class Non-halogenated organic nitrileMust be segregated from strong acids/bases to prevent unwanted hydrolysis or gas evolution.
Physical State Solid (Crystalline powder)High risk of aerosolization; requires HEPA-filtered vacuum or wet-wiping for spills.
Water Solubility NegligibleCannot be flushed down drains; requires collection in solid waste or organic solvent waste[3].
Combustion Byproducts NOx, CO, CO2, HCNDisposal strictly via licensed high-temperature incineration facility[2].

Disposal Workflow & Logical Relationships

The following diagram illustrates the self-validating segregation and disposal workflow. Segregation at the source prevents incompatible reactions and ensures that downstream waste brokers can process the material safely.

DisposalWorkflow Start Waste Generation: Methyl 4'-cyano-2-methyl [1,1'-biphenyl]-4-carboxylate Segregate Segregation Phase (Solid vs. Liquid) Start->Segregate Solid Solid Waste (Powder, Contaminated PPE) Segregate->Solid Liquid Liquid Waste (Organic Solvents, HPLC Effluent) Segregate->Liquid PackageSolid Double-Bagging & HDPE Container Solid->PackageSolid PackageLiquid Vented Carboy (No Aqueous Mixing) Liquid->PackageLiquid Incineration High-Temp Incineration (>1000°C) to destroy Nitrile PackageSolid->Incineration PackageLiquid->Incineration

Caption: Segregation and high-temperature incineration workflow for cyano-biphenyl derivatives.

Step-by-Step Methodologies for Disposal

Protocol A: Solid Waste Management (Powders, Vials, and PPE)

Causality: Solid powders pose an inhalation hazard and can easily cross-contaminate laboratory surfaces. Double containment prevents fugitive dust emissions during transit to the Satellite Accumulation Area (SAA).

  • Collection: Place all residual solid chemical, contaminated weighing paper, and disposable spatulas into a chemically compatible, heavy-duty polyethylene bag.

  • Primary Containment: Seal the bag securely and place it inside a rigid, wide-mouth High-Density Polyethylene (HDPE) container or a 5-gallon black bucket with a liner[4].

  • Labeling: Affix a hazardous waste label immediately. Mark the contents specifically as "Toxic Solid Waste - Contains Organic Nitrile (Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate)."

  • Storage: Store in a designated SAA, strictly isolated from strong acids and oxidizers[4].

Protocol B: Liquid Waste Management (Reaction Mother Liquors & HPLC Effluent)

Causality: Liquid waste containing this compound is typically dissolved in organic solvents (e.g., Acetonitrile, Ethyl Acetate, Dichloromethane). Mixing organic nitrile waste with aqueous acidic waste can trigger exothermic reactions or potential HCN gas evolution[5].

  • Segregation: Ensure the waste carboy is designated exclusively for non-halogenated organic solvents (or halogenated, if dissolved in DCM). Never mix with aqueous acids[6].

  • Transfer: Use a closed-system funnel or direct line (e.g., HPLC effluent line) into a 5-gallon carboy equipped with a vented cap (quick-connect) to prevent pressure buildup from volatile solvents[4].

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

  • Disposal Execution: Once the container is 90% full, cap it tightly, update the accumulation log, and transfer it to the central waste facility for licensed incineration[2].

Protocol C: Emergency Spill Decontamination

Causality: Sweeping dry powder creates airborne particulates. Wet-wiping with a compatible organic solvent ensures the compound is solvated and captured without aerosolization.

  • Isolate: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 particulate respirator)[7].

  • Contain: Cover the powder spill with a plastic sheet or tarp to minimize spreading[1].

  • Wet-Wipe: Dampen absorbent pads with a compatible solvent (e.g., ethanol or ethyl acetate) and gently wipe the surface from the perimeter inward. Do not use acidic solutions.

  • Dispose: Place all used absorbent pads and contaminated PPE into the solid hazardous waste container following Protocol A[4].

Regulatory Grounding & Final Destruction

Under EPA Resource Conservation and Recovery Act (RCRA) regulations, waste containing toxic organic nitriles must be handled by licensed EHS professionals and waste brokers[2].

The ultimate, self-validating destruction method for Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate is high-temperature incineration (>1000°C) equipped with flue gas scrubbers. This specialized process effectively destroys organic contaminants and breaks the carbon-nitrogen triple bond, converting the compound into nitrogen oxides (NOx), carbon dioxide, and water. The facility's scrubbers are critical, as they neutralize any trace hydrogen cyanide or nitrogen dioxide emissions before they can reach the atmosphere, ensuring complete environmental compliance[2].

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.